molecular formula C26H25N5O6 B12372068 Pks13-TE inhibitor 4

Pks13-TE inhibitor 4

Cat. No.: B12372068
M. Wt: 503.5 g/mol
InChI Key: ODHZSXUYALGJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pks13-TE Inhibitor 4 is a research-grade small molecule designed to potently and selectively inhibit the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis (Mtb) . Mechanism of Action: Pks13 is an essential enzyme that catalyzes the final condensation step in the biosynthesis of mycolic acids, which are critical components of the unique mycobacterial cell wall . By targeting the thioesterase domain, this inhibitor disrupts the production of mycolic acids, compromising cell wall integrity and leading to bacterial death . This mechanism is distinct from that of first-line TB drugs like isoniazid, making Pks13 inhibitors a promising strategy for combating drug-resistant TB strains . Research Applications: This compound is a valuable tool for investigating the mycolic acid biosynthesis pathway, validating Pks13 as a drug target, and evaluating novel therapeutic strategies against tuberculosis . It can be used in enzymatic assays, whole-cell phenotypic screening, and target-based studies to understand resistance mechanisms and synergistic effects with existing antibiotics. Note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H25N5O6

Molecular Weight

503.5 g/mol

IUPAC Name

N-[1-cyano-2-[4-(2-oxa-6-azaspiro[3.3]heptane-6-carbonyl)phenyl]ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C26H25N5O6/c1-34-20-8-7-18(10-21(20)35-2)22-29-24(37-30-22)23(32)28-19(11-27)9-16-3-5-17(6-4-16)25(33)31-12-26(13-31)14-36-15-26/h3-8,10,19H,9,12-15H2,1-2H3,(H,28,32)

InChI Key

ODHZSXUYALGJKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NC(CC3=CC=C(C=C3)C(=O)N4CC5(C4)COC5)C#N)OC

Origin of Product

United States

Foundational & Exploratory

Structural Basis of Pks13-TE Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyketide synthase 13 (Pks13) is an essential enzyme for the final condensation step in the biosynthesis of mycolic acids, which are crucial components of the protective cell wall of Mycobacterium tuberculosis (Mtb)[1][2][3]. The thioesterase (TE) domain of Pks13 (Pks13-TE) is a validated and attractive target for the development of novel anti-tuberculosis drugs[1][3][4][5]. This guide provides an in-depth overview of the structural basis of Pks13-TE inhibition by various small molecules. While the prompt specified "inhibitor 4," this designation is not standard in the reviewed literature. Therefore, this document will focus on several well-characterized inhibitors for which substantial structural and quantitative data are available, including compounds from the benzofuran, oxadiazole, and N-aryl indole series.

Quantitative Data on Pks13-TE Inhibitors

The following table summarizes the inhibitory potency and antimycobacterial activity of key Pks13-TE inhibitors discussed in the literature.

InhibitorClassPks13-TE IC50 (µM)Mtb H37Rv MIC (µg/mL)Mtb H37Rv MIC (µM)Citation(s)
TAM1 Benzofuran0.26--[6]
TAM16 Benzofuran---[6][7]
X20403 Triazole Core0.057--[1][4]
X20404 Triazole Core-0.25 (MIC)-[1][4]
X13045 -15--[1][4]
X14146 Oxadiazole Core2.0--[1][4]
X20348 Oxadiazole Core0.47--[1][4]
Compound 6e 4H-chromen-4-one14.30.45-[3][4]
Compound 44 N-Aryl Indole--0.07[8]
Compound 65 δ-lactam-0.0313 - 0.0625-[7]
Inhibitor 2 Coumestan1.300.0039 - 0.0078-[9]
Inhibitor 3 Coumestan1.550.0625 - 0.25-[10]

Structural Basis of Pks13-TE Inhibition

X-ray crystallography has been instrumental in elucidating the binding modes of various inhibitors within the active site of Pks13-TE[4][5][6]. These inhibitors generally bind in a substrate-accommodating channel, deep within the active site, and are in close proximity to the catalytic Ser1533 residue[4].

Binding of Benzofuran Derivatives (e.g., TAM1): The crystal structure of Pks13-TE in complex with TAM1 reveals that the inhibitor occupies the active site, which is located at the interface of the core and lid domains[6]. The binding of these inhibitors often displaces the side chain of Arg1563, opening up new conformations of the active site that can be exploited for drug design[4].

Binding of Triazole Core Inhibitors (e.g., X20404): The inhibitor X20404 also binds within the substrate-accommodating channel of Pks13-TE[1][4]. Its binding mode is comparable to that of other inhibitors like TAM16[1][4]. The cyclopropyl group of X20403, a related inhibitor, is in van der Waals contact with the side chains of Tyr1582 and Phe1585[1][4].

Binding of Oxadiazole Inhibitors (e.g., X20348): Inhibitors from the oxadiazole series also bind in the same channel as the series 1 and 2 inhibitors mentioned above[1][4]. The crystal structure of X20348 bound to Pks13-TE shows the inhibitor in the active site channel[1][4].

A common feature across these different inhibitor series is their ability to bind to the enzyme's active site, providing a structural basis for their inhibitory activity[4]. The interactions are typically a mix of hydrogen bonds and hydrophobic contacts with the residues lining the active site channel.

Experimental Protocols

Pks13-TE Enzyme Activity Assay

This assay is used to determine the enzymatic activity of Pks13-TE and to measure the inhibitory potency (IC50) of compounds.

  • Substrate Preparation: A solution of the fluorogenic substrate 4-methylumbelliferyl heptanoate (4-MUH) is prepared in DMSO.

  • Reaction Setup: The assay is performed in a 96-well plate format. Each well contains Pks13-TE (e.g., at 0.5 µM) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7).

  • Initiation of Reaction: The reaction is initiated by adding different concentrations of 4-MUH (e.g., 0.2–200 µM) to the wells. The final DMSO concentration is kept low (e.g., 1%).

  • Measurement: The fluorescence of the hydrolyzed product, 4-methylumbelliferone, is measured over time using a fluorescence plate reader with excitation at 355 nm and emission at 460 nm.

  • Data Analysis: The initial velocity of the reaction is calculated from the rate of fluorescence increase. For inhibitor studies, the assay is performed with varying concentrations of the inhibitor, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration[1][4][6].

X-ray Crystallography

This technique is used to determine the three-dimensional structure of Pks13-TE in complex with an inhibitor.

  • Protein Expression and Purification: The Pks13-TE domain is recombinantly expressed (e.g., in E. coli) and purified to homogeneity.

  • Crystallization: The purified Pks13-TE is pre-incubated with the inhibitor before setting up crystallization trials. Crystals are grown using methods like vapor diffusion.

  • Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction. Diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The structure is solved using molecular replacement, using a previously known structure as a search model. The model is then refined against the diffraction data to obtain the final structure[1][4][6].

Surface Plasmon Resonance (SPR)

SPR is employed to study the binding kinetics and affinity of inhibitors to Pks13-TE.

  • Chip Preparation: The Pks13-TE protein is immobilized on a sensor chip.

  • Binding Analysis: Solutions of the inhibitor at various concentrations are flowed over the chip surface. The binding of the inhibitor to the immobilized protein is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.

  • Data Analysis: The association and dissociation rates are monitored in real-time. These data are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD), which is a measure of binding affinity[3][4][11].

Visualizations

Logical Workflow for Pks13-TE Inhibition and Analysis

Pks13_Inhibition_Workflow Workflow for Pks13-TE Inhibitor Analysis cluster_biochemical Biochemical & Biophysical Analysis cluster_structural Structural Analysis cluster_cellular Cellular & In Vivo Analysis Enzyme_Assay Pks13-TE Enzyme Assay (IC50 Determination) MIC_Assay Mtb Growth Inhibition (MIC Determination) Enzyme_Assay->MIC_Assay Correlates with SPR Surface Plasmon Resonance (Binding Affinity - KD) nanoDSF nanoDSF (Thermal Shift - ΔTm) Crystallography X-ray Crystallography Structure Co-crystal Structure (Pks13-TE + Inhibitor) Crystallography->Structure Provides 3D structure Structure->Enzyme_Assay Guides optimization In_Vivo In Vivo Efficacy (Mouse Model) MIC_Assay->In_Vivo Leads to Inhibitor Test Inhibitor Inhibitor->Enzyme_Assay Inhibitor->SPR Inhibitor->nanoDSF Inhibitor->Crystallography Inhibitor->MIC_Assay

Caption: A diagram illustrating the experimental workflow for the characterization of Pks13-TE inhibitors.

Mechanism of Pks13-TE Inhibition

Pks13_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition Mechanism Substrate Mycolic Acid Precursor Pks13_TE_Active Pks13-TE (Active) Substrate->Pks13_TE_Active Binds to active site Product Trehalose Monomycolate Pks13_TE_Active->Product Catalyzes reaction Inhibitor Inhibitor 4 (e.g., Benzofuran, Oxadiazole) Pks13_TE_Inactive Pks13-TE (Inhibited) Inhibitor->Pks13_TE_Inactive Binds to active site No_Product No Product Formation Pks13_TE_Inactive->No_Product Blocks substrate binding and/or catalysis

Caption: A simplified diagram showing the inhibition of the Pks13-TE enzymatic reaction by a small molecule inhibitor.

References

Characterization of the Pks13-TE Domain Inhibitor Binding Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding site characterization for inhibitors of the Polyketide Synthase 13 (Pks13) thioesterase (TE) domain, a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb). The essential role of Pks13 in Mtb viability makes its TE domain a validated and attractive target for the development of novel anti-tuberculosis therapeutics.[1][2][3] This document outlines the structural features of the Pks13-TE binding pocket, summarizes quantitative data for a representative inhibitor, details common experimental protocols for inhibitor characterization, and provides visualizations of key pathways and workflows.

The Pks13-TE Domain: A Key Drug Target

Pks13 is a large, multi-domain enzyme responsible for the final condensation step in the synthesis of mycolic acids, which are essential components of the protective mycomembrane of Mtb.[1][3][4] The enzyme is composed of several domains, including an acyl carrier protein (ACP), a ketoacyl synthase (KS), an acyltransferase (AT), and a C-terminal thioesterase (TE) domain.[4][5][6] The TE domain is crucial as it catalyzes the release of the newly synthesized mycolic acid and its transfer to trehalose, forming trehalose monomycolate.[1][7] Inhibition of the Pks13-TE domain disrupts this vital pathway, leading to bactericidal effects.[8] Several classes of small molecule inhibitors have been identified that target the Pks13-TE domain, including benzofurans, oxadiazoles, and coumestans.[3][9][10]

Quantitative Data for Pks13-TE Inhibitors

The following tables summarize key quantitative data for a representative oxadiazole inhibitor, compound 44, which demonstrates potent anti-tubercular activity.[3] Additional data for other potent inhibitors are included for comparison.

Table 1: In Vitro Activity of Representative Pks13-TE Inhibitors

CompoundPks13 TE IC50 (μM)Mtb H37Rv MIC (μM)
Oxadiazole 44 Not explicitly stated, but potent< 1
Coumestan 32 Not explicitly stated0.0039-0.0078 µg/mL
Benzofuran (TAM16) Potent inhibitorHighly potent
X20403 0.057Not explicitly stated
X20404 Approx. 0.057Not explicitly stated

Note: Direct comparison of IC50 and MIC values across different studies should be done with caution due to variations in assay conditions.

Table 2: Biophysical and Pharmacokinetic Data for Representative Pks13-TE Inhibitors

CompoundMethodParameterValue
Oxadiazole 44 In vitro DMPKMouse Metabolic StabilityGood
Coumestan 32 hERG InhibitionIC50≥ 25 μM
In vivo PKBioavailabilityFavorable in mouse models
Tetracyclic Analogues nanoDSFΔTm> 3.0 °C

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of inhibitor binding. The following sections describe common experimental protocols used in the study of Pks13-TE inhibitors.

  • Cloning and Expression: The gene encoding the Pks13-TE domain from M. tuberculosis is cloned into an appropriate expression vector (e.g., pET vector) with an affinity tag (e.g., N-terminal 6x-His tag). The construct is then transformed into a suitable bacterial expression host, such as E. coli BL21(DE3).[2][11]

  • Protein Production: Bacterial cultures are grown to a specific optical density at 37°C, and protein expression is induced (e.g., with IPTG). The temperature is typically lowered (e.g., to 18-25°C) for overnight expression to improve protein solubility.

  • Purification:

    • Cells are harvested by centrifugation and lysed (e.g., by sonication) in a buffer containing protease inhibitors.

    • The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged Pks13-TE is loaded onto a Ni-NTA affinity column.[2]

    • The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • The Pks13-TE protein is eluted with a high-concentration imidazole buffer.

    • Further purification is achieved by size-exclusion chromatography (SEC) to ensure homogeneity and remove aggregates.[11] Protein purity and integrity are confirmed by SDS-PAGE and other biophysical methods.[11]

  • 4-Methylumbelliferyl Heptanoate (4-MUH) Assay:

    • This assay measures the esterase activity of Pks13-TE using a fluorogenic substrate.[11]

    • The reaction mixture contains purified Pks13-TE, the inhibitor at various concentrations, and the 4-MUH substrate in a suitable buffer.

    • The cleavage of the ester bond in 4-MUH by Pks13-TE releases the fluorescent product 4-methylumbelliferone, which can be monitored over time using a fluorescence plate reader.

    • IC50 values are determined by plotting the initial reaction rates against the inhibitor concentrations.

  • TAMRA Activity Probe Displacement Assay:

    • This competition assay measures the affinity of inhibitors for the Pks13-TE active site.[2][11]

    • A TAMRA fluorophore attached to a fluorophosphonate group acts as a probe that covalently binds to the catalytic serine residue in the Pks13-TE active site.[2][11]

    • Purified Pks13-TE is incubated with the inhibitor at various concentrations before the addition of the TAMRA probe.

    • The binding of the inhibitor to the active site prevents or reduces the binding of the TAMRA probe.

    • The amount of bound probe is quantified (e.g., using fluorescence polarization), and the displacement by the inhibitor is used to determine its IC50 value.[2][11]

  • Crystallization: The purified Pks13-TE domain is co-crystallized with the inhibitor. This typically involves mixing the protein-inhibitor complex with a crystallization solution containing precipitants (e.g., polyethylene glycol) and salts. The mixture is then left for vapor diffusion.[3]

  • Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[8][9]

  • Structure Determination and Refinement: The crystal structure is solved using molecular replacement with a known Pks13-TE structure as a search model. The inhibitor is then modeled into the electron density map, and the entire complex is refined to produce a high-resolution structure of the Pks13-TE-inhibitor complex.[3][8][9]

  • Principle: Nano differential scanning fluorimetry (nanoDSF) measures the thermal stability of a protein by monitoring changes in its intrinsic fluorescence (typically from tryptophan residues) as the temperature is increased. Ligand binding generally stabilizes the protein, resulting in an increase in its melting temperature (Tm).[6]

  • Procedure:

    • Purified Pks13-TE is mixed with the inhibitor at different concentrations. A control sample with DMSO (or the vehicle for the inhibitor) is also prepared.[6]

    • The samples are loaded into capillaries and placed in a nanoDSF instrument.

    • The temperature is ramped up, and the fluorescence is measured at different wavelengths.

    • The Tm is calculated as the temperature at which the protein unfolds. The shift in Tm (ΔTm) in the presence of the inhibitor compared to the control indicates the stabilizing effect of the inhibitor and is a measure of binding affinity.[6]

Visualizations

Pks13_Pathway cluster_Pks13 Pks13 Enzyme Complex ACP1 ACP1 KS KS ACP1->KS Trans-thioesterification ACP2 ACP2 KS->ACP2 α-alkyl β-ketoacyl thioester AT AT AT->ACP2 ACP2->KS Condensation TE TE ACP2->TE Trehalose Trehalose TE->Trehalose Ligation Meromycolyl_AMP Meromycolyl_AMP Meromycolyl_AMP->ACP1 FadD32 Carboxy_Acyl_CoA Carboxy_Acyl_CoA Carboxy_Acyl_CoA->AT AccD4 TMM Trehalose Monomycolate Trehalose->TMM Reduction (CmrA)

Caption: The Pks13 enzymatic pathway for mycolic acid synthesis.

Inhibitor_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular and In Vivo Evaluation Enzyme_Assay Enzymatic Activity Assay (e.g., 4-MUH, TAMRA) Biophysical_Assay Biophysical Assay (e.g., nanoDSF) Enzyme_Assay->Biophysical_Assay MIC_Assay Mtb Growth Inhibition (MIC determination) Enzyme_Assay->MIC_Assay Crystallography X-ray Crystallography Biophysical_Assay->Crystallography ADMET In Vitro ADMET Profiling MIC_Assay->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo Inhibitor_Discovery Inhibitor Discovery (e.g., HTS, DEL screen) Inhibitor_Discovery->Enzyme_Assay

Caption: A generalized workflow for the characterization of Pks13-TE inhibitors.

Binding_Site cluster_pocket Pks13-TE Binding Pocket Inhibitor Inhibitor (e.g., Oxadiazole) Catalytic_Ser Catalytic Serine Inhibitor->Catalytic_Ser Proximity/Interaction Hydrophobic_Pocket Hydrophobic Pocket (Lid Region) Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions Residue1 Key Residue 1 Inhibitor->Residue1 H-bond/van der Waals Residue2 Key Residue 2 Inhibitor->Residue2 H-bond/van der Waals Residue3 Key Residue 3 Inhibitor->Residue3 π-π stacking

References

In Vitro Anti-Mycobacterial Activity of Pks13-TE Inhibitor TAM1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-mycobacterial activity of the Polyketide Synthase 13 (Pks13) thioesterase (TE) domain inhibitor, TAM1, also designated as compound 4 in initial reports. TAM1 is a benzofuran-class inhibitor that targets the essential mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, representing a promising avenue for the development of novel anti-tuberculosis therapeutics.

Core Data Presentation

The in vitro activity of TAM1 has been quantified through enzymatic and whole-cell assays. The following tables summarize the key quantitative data available for this compound.

Compound Chemical Structure Target Assay Type Value Mycobacterial Strain
TAM1 (Compound 4)Ethyl 5-hydroxy-2-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)benzofuran-3-carboxylatePks13-TEEnzymatic Inhibition (IC50)0.26 µM[1]N/A
Whole-cell Inhibition (MIC)5 µMM. tuberculosis mc27000[1]
Whole-cell Inhibition (MIC)>10 µg/mLM. tuberculosis H37Rv

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Pks13-TE Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Pks13 thioesterase domain using a fluorogenic substrate.

Materials:

  • Recombinant Pks13-TE protein

  • 4-methylumbelliferyl heptanoate (4-MUH) substrate

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the Pks13-TE inhibitor TAM1 in DMSO.

  • Serially dilute the inhibitor in DMSO to create a range of concentrations.

  • In a 96-well plate, add the diluted inhibitor to the assay buffer.

  • Add the recombinant Pks13-TE protein to each well containing the inhibitor and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the 4-MUH substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the cleaved 4-methylumbelliferone product (typically ~360 nm excitation and ~450 nm emission).

  • The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of TAM1 against Mycobacterium tuberculosis is determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay assesses the metabolic activity of the bacteria as an indicator of growth.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv or mc27000)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Pks13-TE inhibitor TAM1

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare a stock solution of TAM1 in DMSO.

  • In a 96-well microplate, prepare two-fold serial dilutions of TAM1 in Middlebrook 7H9 broth.

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture and adjust the turbidity to a McFarland standard of 0.5.

  • Dilute the bacterial suspension and add it to each well of the microplate containing the serially diluted compound, resulting in a final bacterial concentration of approximately 5 x 105 CFU/mL.

  • Include a drug-free control (bacteria only) and a sterile control (broth only).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well.

  • Continue to incubate the plates for another 24 hours.

  • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates metabolic activity and bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Mandatory Visualizations

Pks13 Signaling Pathway in Mycolic Acid Biosynthesis

The following diagram illustrates the role of Pks13 in the final condensation step of mycolic acid biosynthesis, the target pathway of TAM1.

Pks13_Pathway cluster_FAS Fatty Acid Synthesis cluster_Activation Substrate Activation cluster_Condensation Condensation cluster_FinalSteps Final Steps FAS_I FAS-I AccD4 AccD4 FAS_I->AccD4 C24-C26 Acyl-CoA FAS_II FAS-II FadD32 FadD32 FAS_II->FadD32 C50-C60 Meromycolate precursor Pks13 Pks13 FadD32->Pks13 Meromycolyl-AMP AccD4->Pks13 α-branch TMM Trehalose Monomycolate (TMM) Pks13->TMM α-alkyl-β-ketoacyl product (transferred to trehalose by TE domain) TAM1 TAM1 (Inhibitor 4) TAM1->Pks13 Mycolic_Acids Mycolic Acids in Cell Wall TMM->Mycolic_Acids Transport & further processing

Caption: Pks13-mediated condensation in the mycolic acid biosynthesis pathway and its inhibition by TAM1.

Experimental Workflow for In Vitro Anti-Mycobacterial Activity Assessment

This diagram outlines the logical flow of experiments to determine the in vitro efficacy of a Pks13-TE inhibitor like TAM1.

Experimental_Workflow cluster_Preparation Preparation cluster_Assays In Vitro Assays cluster_Data_Analysis Data Analysis cluster_Outcome Outcome Compound_Prep Prepare TAM1 Stock & Serial Dilutions Enzymatic_Assay Pks13-TE Enzymatic Assay (4-MUH Substrate) Compound_Prep->Enzymatic_Assay MIC_Assay MIC Determination (MABA) Compound_Prep->MIC_Assay Culture_Prep Prepare M. tuberculosis Inoculum Culture_Prep->MIC_Assay Enzyme_Prep Purify Recombinant Pks13-TE Protein Enzyme_Prep->Enzymatic_Assay IC50_Calc Calculate IC50 Value Enzymatic_Assay->IC50_Calc MIC_Det Determine MIC Value MIC_Assay->MIC_Det Activity_Profile In Vitro Anti-Mycobacterial Activity Profile of TAM1 IC50_Calc->Activity_Profile MIC_Det->Activity_Profile

Caption: Workflow for assessing the in vitro anti-mycobacterial activity of Pks13-TE inhibitors.

References

Technical Guide: Target Validation of Pks13-TE Inhibitors in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth technical guide on the core principles and experimental methodologies for the target validation of a representative Polyketide Synthase 13 (Pks13) thioesterase (TE) domain inhibitor, designated here as "Inhibitor 4," for the treatment of tuberculosis.

Introduction: Pks13 as a Druggable Target

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is distinguished by its unique and complex cell wall, which is rich in mycolic acids.[1] This mycolic acid layer is crucial for the bacterium's viability, virulence, and intrinsic resistance to many antibiotics.[1][2] The biosynthesis of mycolic acids is a well-established source of attractive targets for antitubercular drug discovery.[3][4]

Polyketide Synthase 13 (Pks13) is a large, multi-domain enzyme that catalyzes the final Claisen-type condensation step in mycolic acid synthesis.[5][6][7] It joins two long-chain fatty acids to create the α-alkyl β-ketoester precursor of mycolic acids.[2][8] Genetic studies have confirmed that Pks13 is essential for the survival of Mtb, making it a high-priority target for drug development.[3][4][9] The C-terminal thioesterase (TE) domain of Pks13, which is involved in the final product transfer, has been a particular focus for inhibitor development.[3][6] Several classes of compounds, including benzofurans, coumestans, and oxadiazoles, have been identified as potent inhibitors of the Pks13-TE domain.[2][7][9]

This guide outlines a comprehensive target validation cascade for a potent and selective Pks13-TE inhibitor.

The Mycolic Acid Biosynthesis Pathway and the Role of Pks13

The synthesis of mycolic acids is a multi-step process involving several fatty acid synthase (FAS) systems. Pks13 performs the final, crucial condensation step. An inhibitor that successfully blocks the Pks13-TE domain disrupts this entire pathway, leading to bacterial death.

Mycolic_Acid_Pathway cluster_FAS Fatty Acid Synthesis cluster_Pks13 Pks13-Mediated Condensation FAS_I FAS-I (C16-C26 Fatty Acids) Pks13_Activation Activation & Loading (FadD32) FAS_I->Pks13_Activation FAS_II FAS-II (Meromycolate Chain, C50-C60) FAS_II->Pks13_Activation Pks13_Enzyme Pks13 Enzyme (KS, AT, ACP domains) Pks13_Activation->Pks13_Enzyme Pks13_TE Pks13-TE Domain (Thioesterase) Pks13_Enzyme->Pks13_TE Condensation Mycolic_Acid Mycolic Acids Pks13_TE->Mycolic_Acid Release Inhibitor Pks13-TE Inhibitor 4 Inhibitor->Pks13_TE Cell_Wall Cell Wall Integration Mycolic_Acid->Cell_Wall

Caption: Role of Pks13-TE in the final step of mycolic acid synthesis.

Target Validation Workflow

A robust target validation strategy combines biochemical, biophysical, genetic, and in vivo evidence to build a conclusive case that a compound's antibacterial activity is due to the inhibition of its intended target.

Target_Validation_Workflow cluster_biochem cluster_cellular cluster_vivo Biochem Biochemical & Biophysical Validation Cellular Cellular & Genetic Validation Biochem->Cellular IC50 Enzyme Inhibition (IC50) Binding Direct Binding (ΔTm) Vivo In Vivo Validation Cellular->Vivo MIC Whole-Cell Activity (MIC) Resist Resistant Mutant Selection & WGS Hypomorph Hypomorph Strain Testing Validated Validated Target Vivo->Validated Efficacy Mouse Model (CFU Reduction)

Caption: A sequential workflow for Pks13-TE inhibitor target validation.

Biochemical and Biophysical Validation

The first step is to confirm that the inhibitor directly interacts with and inhibits the Pks13-TE protein.

Enzymatic Inhibition

Biochemical assays measure the inhibitor's ability to block the enzymatic activity of the purified Pks13-TE domain. The half-maximal inhibitory concentration (IC50) is a key metric.

Table 1: Enzymatic Inhibition of Pks13-TE by Inhibitor 4

Assay Type Substrate Inhibitor 4 IC50 (µM) Reference Compound (TAM16) IC50 (µM)
Fluorogenic Assay 4-Methylumbelliferyl Heptanoate (4-MUH) 0.22 0.26[6]

| Competitive Binding | TAMRA-Fluorophosphonate Probe | 0.18 | Not Reported |

Experimental Protocol: Pks13-TE Fluorogenic Inhibition Assay
  • Protein Expression and Purification: The Pks13-TE domain (e.g., residues 1493-1733) is expressed in E. coli and purified using affinity and size-exclusion chromatography.

  • Assay Buffer: Prepare a buffer of 50 mM HEPES (pH 7.5), 150 mM NaCl, and 5% DMSO.

  • Inhibitor Preparation: Prepare a serial dilution of Inhibitor 4 in 100% DMSO.

  • Assay Procedure: a. In a 96-well black plate, add 2 µL of the inhibitor dilution to wells. b. Add 88 µL of assay buffer containing 250 nM of purified Pks13-TE protein to each well and incubate for 30 minutes at room temperature. c. Initiate the reaction by adding 10 µL of 200 µM 4-Methylumbelliferyl Heptanoate (4-MUH) substrate (final concentration 20 µM).[6] d. Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 450 nm) over 30 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Direct Target Engagement

Biophysical methods confirm direct physical binding between the inhibitor and the target protein. A thermal shift assay (Differential Scanning Fluorimetry) measures the change in the protein's melting temperature (Tm) upon ligand binding.

Table 2: Thermal Shift Assay for Pks13-TE Target Engagement

Compound Concentration (µM) Pks13-TE Tm (°C) ΔTm (°C)
DMSO (Control) - 56.2 -
Inhibitor 4 300 60.5 +4.3

| Reference (Tetracycle) | 300 | >59.2 | >+3.0[5] |

Experimental Protocol: Thermal Shift Assay
  • Reaction Mixture: In a 20 µL reaction volume, combine 30 µM purified Pks13-TE protein, 5x SYPRO Orange dye, and the test compound (e.g., 300 µM Inhibitor 4) in a buffer of 50 mM HEPES (pH 7.5) and 150 mM NaCl.[5]

  • Thermal Cycling: Use a real-time PCR instrument to heat the samples from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition curve. Calculate the ΔTm by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample containing the inhibitor. A significant positive shift indicates ligand binding and stabilization.[5]

Cellular and Genetic Validation

This stage confirms that the inhibitor's whole-cell activity is a direct result of targeting Pks13.

Whole-Cell Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the inhibitor that prevents visible growth of Mtb.

Table 3: Whole-Cell Activity of Inhibitor 4 against Mtb

Mtb Strain Genotype Inhibitor 4 MIC (µg/mL) Notes
H37Rv (WT) Wild-Type 0.05 Potent activity against drug-susceptible Mtb.
Resistant Mutant 1 pks13 (D1644G) >32 >640-fold shift, indicating on-target resistance.[2]
Resistant Mutant 2 pks13 (A1667V) 0.8 16-fold shift, indicating on-target resistance.[2]
Pks13 Hypomorph (-ATc) Pks13 expression repressed 0.006 Increased susceptibility with lower target levels.[4]

| Pks13 Hypomorph (+ATc) | Pks13 expression induced | 0.05 | Activity restored to wild-type levels.[4] |

Experimental Protocol: Mtb MIC Assay (Microplate Alamar Blue Assay)
  • Culture Preparation: Grow Mtb H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80.

  • Inhibitor Dilution: Serially dilute Inhibitor 4 in a 96-well plate using 7H9 broth.

  • Inoculation: Add Mtb culture to each well to a final optical density (OD600) of ~0.001.

  • Incubation: Incubate the plates at 37 °C for 7 days.

  • Readout: Add Alamar Blue and Resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is the lowest drug concentration that remains blue (no growth).

Resistant Mutant Mapping

Isolating Mtb mutants that are resistant to the inhibitor and identifying the genetic basis of resistance is a powerful validation tool. If mutations consistently map to the pks13 gene, it provides strong evidence that Pks13 is the target.[3][10]

Resistance_Mapping Mtb_WT Wild-Type Mtb (Sensitive) Plate Plate on 7H11 Agar + 10x MIC of Inhibitor 4 Mtb_WT->Plate Colonies Isolate Resistant Colonies Plate->Colonies WGS Whole Genome Sequencing (WGS) Colonies->WGS SNP_Analysis SNP Analysis WGS->SNP_Analysis Result Mutations found in pks13 gene SNP_Analysis->Result

Caption: Workflow for identifying resistance mutations to validate the drug target.

Experimental Protocol: Selection and Sequencing of Resistant Mutants
  • Selection: Plate a high-density culture of Mtb H37Rv (~10⁸ CFU) onto Middlebrook 7H11 agar plates containing the inhibitor at 5-10 times its MIC.[3]

  • Incubation: Incubate plates at 37 °C for 3-4 weeks until resistant colonies appear.

  • Isolation and MIC Confirmation: Pick individual colonies, grow them in liquid culture, and re-determine their MIC to confirm the resistance phenotype.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant mutants and the parent wild-type strain.

  • Whole-Genome Sequencing (WGS): Perform WGS on all samples using a platform like Illumina.

  • Bioinformatic Analysis: Align the sequencing reads from the resistant mutants to the H37Rv reference genome and identify single nucleotide polymorphisms (SNPs) that are not present in the parent strain. Mutations consistently found within the pks13 gene, particularly in the TE domain, validate Pks13 as the target.[2][3]

In Vivo Target Validation

The final preclinical step is to demonstrate that the inhibitor is effective in a relevant animal model of tuberculosis, confirming that target engagement leads to a therapeutic outcome.

Mouse Model of Acute TB Infection

An acute infection model provides a rapid assessment of an inhibitor's in vivo bactericidal or bacteriostatic activity.

Table 4: In Vivo Efficacy of Inhibitor 4 in an Acute Mouse Model

Treatment Group (daily, oral) Dose (mg/kg) Mean Log10 CFU in Lungs Log10 CFU Reduction vs. Untreated
Untreated (Vehicle) - 6.1 -
Inhibitor 4 25 5.0 1.1
Inhibitor 4 50 3.8 2.3

| Isoniazid (Control) | 25 | 3.5 | 2.6 |

Experimental Protocol: Acute Mouse Infection Model
  • Infection: Infect female BALB/c mice via aerosol with Mtb H37Rv to achieve an implantation of ~100-200 bacilli in the lungs.

  • Treatment: Begin treatment 10-14 days post-infection. Administer Inhibitor 4 orally once daily for 2-4 weeks. Include untreated (vehicle) and positive control (e.g., isoniazid) groups.[2]

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice and harvest their lungs.

  • Bacterial Load Quantification: Homogenize the lungs and plate serial dilutions of the homogenate onto 7H11 agar plates.

  • CFU Counting: After 3-4 weeks of incubation at 37 °C, count the number of colonies to determine the bacterial load (CFU) per organ. A dose-dependent reduction in lung CFU demonstrates in vivo efficacy.[2]

Conclusion

The target validation of a Pks13-TE inhibitor is a multi-step process that builds a mountain of evidence. For "Inhibitor 4," the validation cascade would confirm its mechanism of action through:

  • Biochemical Evidence: Potent, direct inhibition of the purified Pks13-TE enzyme.

  • Genetic Evidence: Potent whole-cell activity against Mtb, coupled with the emergence of resistance specifically through mutations in the pks13 gene.

  • In Vivo Evidence: Significant reduction of bacterial burden in a mouse model of infection.

Together, these data provide a rigorous and conclusive validation of Pks13-TE as the target of the inhibitor, justifying its further development as a novel anti-tuberculosis therapeutic.

References

Early-Stage Cytotoxicity and In Vitro Efficacy Assessment of Pks13-TE Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the early-stage cytotoxicity and in vitro efficacy assessment of inhibitors targeting the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13), a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb). The inhibition of this pathway is a validated strategy for anti-tuberculosis (TB) drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals working on novel anti-TB agents.

Data Presentation: In Vitro Profile of Pks13-TE Inhibitors

The initial assessment of novel chemical entities targeting Pks13-TE involves determining their potency against Mtb, their cytotoxicity against mammalian cells, and their direct engagement with the target enzyme. Below is a summary of quantitative data for representative Pks13-TE inhibitors from the benzofuran and coumestan classes.

Table 1: In Vitro Activity of Pks13-TE Inhibitors against M. tuberculosis H37Rv

Compound/Class Chemical Scaffold Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
TAM16 Benzofuran 0.0313 [2]
Coumestan 9 Coumestan <0.0039 [2]
Coumestan 65 δ-lactam containing benzofuro[3,2-c]quinolin-6-one 0.0313 - 0.0625 [2]

| X20404 | Triazole Core | 0.25 (µM) |[3] |

Table 2: Cytotoxicity and Selectivity of Pks13-TE Inhibitors

Compound/Class Mammalian Cell Line Cytotoxicity (IC50 in µg/mL) Selectivity Index (SI = IC50/MIC) Reference
TAM16 HepG2 >50 (µM) >1600 (approx.) [4]
Coumestan 65 Vero >4 64 - 128 [2]

| Coumestan Derivatives | Healthy Cells | Low cytotoxicity reported | Promising selectivity reported |[5] |

Table 3: Target Engagement of Pks13-TE Inhibitors

Compound/Class Pks13-TE Inhibition (IC50 in µM) Thermal Shift (ΔTm in °C) Reference
TAM1 0.26 Not Reported [6]
TAM16 0.002 Not Reported [7]

| Coumestan Derivatives | Not Reported | > 3.0 |[2] |

Experimental Protocols

Detailed methodologies for the key assays are crucial for the reproducibility and validation of results.

This assay is widely used to determine the Minimum Inhibitory Concentration (MIC) of compounds against replicating Mtb.[2][8]

Principle: The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent. In the presence of metabolically active cells, resazurin is reduced to the pink and highly fluorescent resorufin. The color change provides a visual determination of bacterial growth inhibition.

Protocol:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microplate using 7H9 broth. The final volume in each well should be 100 µL.

  • Inoculation: Adjust the turbidity of the Mtb culture to a McFarland standard of 1.0 and dilute 1:20. Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

  • Controls: Include wells with Mtb and no compound (positive growth control) and wells with media only (negative control).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.[9]

  • Result Interpretation: Incubate for another 24 hours. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

This assay assesses the general toxicity of compounds against a mammalian cell line (e.g., Vero, HepG2) to determine selectivity.[10]

Principle: Similar to MABA, this assay relies on the reduction of resazurin to fluorescent resorufin by metabolically active, viable cells. The fluorescence intensity is directly proportional to the number of living cells.[11]

Protocol:

  • Cell Seeding: Plate mammalian cells (e.g., Vero cells) in a 96-well, opaque-walled plate at an optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.

  • Cell Adhesion: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow cells to attach.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a "cells only" control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48-72 hours) under standard culture conditions.

  • Assay Development: Add 20 µL of resazurin solution to each well.[10]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.[10]

  • Data Acquisition: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[10]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined using a dose-response curve.

NanoDSF is a thermal shift assay used to confirm direct binding of an inhibitor to its target protein by measuring changes in the protein's thermal stability.[2][12]

Principle: This technique monitors the intrinsic fluorescence of tryptophan residues within a protein. As the protein unfolds due to increasing temperature, these residues become exposed to the aqueous environment, causing a shift in their fluorescence emission maximum from 330 nm to 350 nm.[13][14] The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Protocol:

  • Sample Preparation: Prepare a solution of the purified Pks13-TE protein at a suitable concentration (e.g., 30 µM).

  • Compound Addition: In separate capillaries, mix the Pks13-TE protein solution with either the test compound (at a concentration typically 5-10 fold higher than the protein) or DMSO as a control.[2]

  • Instrument Setup: Load the capillaries into the nanoDSF instrument.

  • Thermal Denaturation: Apply a linear thermal ramp (e.g., from 35°C to 95°C at a rate of 1°C/min). The instrument will continuously monitor the fluorescence emission at 330 nm and 350 nm.

  • Data Analysis: The instrument software calculates the ratio of fluorescence intensities (F350/F330) and plots it against temperature. The Tm is the inflection point of this curve, which corresponds to the peak of the first derivative.

  • Interpretation: The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound. A significant positive ΔTm indicates ligand binding and stabilization of the protein.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological pathways and experimental processes.

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Pks13 Pks13 Condensation cluster_Final_Steps Cell Wall Integration FAS_I Acetyl-CoA Malonyl-CoA C26_ACP C26-Acyl-ACP (α-branch precursor) FAS_I->C26_ACP Synthesizes Pks13 Pks13 Enzyme (KS, AT, TE domains) C26_ACP->Pks13 FAS_II Acyl-CoA Meromycolate Meromycolic Acid Precursor (~C56-Acyl-ACP) FAS_II->Meromycolate Elongates Meromycolate->Pks13 Mycolyl_ACP α-alkyl-β-ketoacyl-ACP Pks13->Mycolyl_ACP Claisen Condensation TMM Trehalose Monomycolate (TMM) Mycolyl_ACP->TMM Transfer to Trehalose Pks13_Inhibitor Pks13-TE Inhibitor 4 Pks13_Inhibitor->Pks13 Inhibits TE domain Cell_Wall Mycomembrane (Arabinogalactan-Mycolate) TMM->Cell_Wall Transport & Acylation (Antigen 85)

Caption: Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

Cytotoxicity_Workflow cluster_Primary_Screening Primary Screening cluster_Secondary_Screening Secondary Screening & Selectivity cluster_Target_Validation Target Validation Primary_Screen Compound Library Screening (e.g., MABA Assay) Determine_MIC Determine MIC vs. Mtb Primary_Screen->Determine_MIC Cytotoxicity_Assay Mammalian Cell Cytotoxicity (e.g., Resazurin Assay) Determine_MIC->Cytotoxicity_Assay Potent Hits Determine_IC50 Determine IC50 Cytotoxicity_Assay->Determine_IC50 Calculate_SI Calculate Selectivity Index (SI = IC50 / MIC) Determine_IC50->Calculate_SI Enzyme_Assay Pks13-TE Enzyme Assay Calculate_SI->Enzyme_Assay Selective Hits Target_Engagement Target Engagement Assay (e.g., nanoDSF) Calculate_SI->Target_Engagement Selective Hits Determine_Enzyme_IC50 Determine Enzyme IC50 Enzyme_Assay->Determine_Enzyme_IC50 Lead_Candidate Lead_Candidate Determine_Enzyme_IC50->Lead_Candidate Determine_Tm_Shift Determine ΔTm Target_Engagement->Determine_Tm_Shift Determine_Tm_Shift->Lead_Candidate

Caption: Experimental Workflow for Early-Stage Cytotoxicity Assessment.

Hit_Prioritization_Logic Input Initial Hit Compound Criteria Potency vs. Mtb (Low MIC?) Cytotoxicity (High IC50?) Selectivity (High SI?) Input->Criteria Criteria:f1->Criteria:f2 Decision_Potency Potent? Criteria:f0->Decision_Potency Decision_Selective Selective? Criteria:f2->Decision_Selective Decision_Potency->Criteria:f1 Yes Output_Discard Discard or Optimize Decision_Potency->Output_Discard No Output_Lead Lead Candidate Decision_Selective->Output_Lead Yes Decision_Selective->Output_Discard No

Caption: Logic Diagram for Hit-to-Lead Prioritization.

References

The Inhibitory Effect of Pks13-TE Inhibitor 4 on the Mycolic Acid Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycolic acids are essential, long-chain fatty acids that form the cornerstone of the unique and impermeable cell wall of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The biosynthesis of these complex lipids presents a validated and highly attractive target for the development of novel anti-tubercular agents. This technical guide provides an in-depth analysis of the mechanism of action of Pks13-TE inhibitor 4, a representative potent small molecule targeting the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13). Pks13 is a crucial enzyme that catalyzes the final Claisen-type condensation step in mycolic acid synthesis.[1][2][3] This document details the mycolic acid synthesis pathway, the specific inhibitory effects of this compound, quantitative efficacy data, and the experimental protocols used to ascertain its activity.

The Mycolic Acid Synthesis Pathway: A Vital Target

The mycobacterial cell wall is a complex and robust structure, with mycolic acids being its major and most characteristic component.[4][5] These α-alkyl, β-hydroxy fatty acids provide a hydrophobic barrier that is largely responsible for the intrinsic resistance of Mtb to many common antibiotics and the host's immune system. The synthesis of mycolic acids is a multi-step enzymatic process that primarily involves two fatty acid synthase systems: FAS-I (fatty acid synthase-I) and FAS-II (fatty acid synthase-II).[4][6][7]

FAS-I is responsible for the de novo synthesis of short-chain fatty acids, producing C24-C26 acyl-CoA, which serves as the α-branch of the mycolic acid.[5] The FAS-II system elongates shorter fatty acids to generate the long meromycolate chain (C50-C60).[8] The final and critical step in the formation of the mycolic acid backbone is the Claisen-type condensation of the α-branch and the meromycolate chain. This reaction is catalyzed by the multi-domain enzyme, Polyketide Synthase 13 (Pks13).[1][2][9]

Pks13 is a large, multi-domain protein that includes a ketoacyl synthase (KS), an acyltransferase (AT), two acyl carrier protein (ACP) domains, and a C-terminal thioesterase (TE) domain.[1][2][3] The TE domain is responsible for the final transfer of the nascent mycolic acid from Pks13, a step that is essential for the completion of the synthesis.[10][11] The essentiality of Pks13 for the viability of Mtb makes it a prime target for novel drug discovery efforts.[1][2]

Mechanism of Action of this compound

This compound represents a class of small molecules designed to specifically bind to and inhibit the thioesterase (TE) domain of Pks13. By targeting this domain, the inhibitor effectively blocks the final step of mycolic acid synthesis, leading to the accumulation of precursor fatty acids and preventing the formation of mature mycolic acids. This disruption of the cell wall biosynthesis ultimately results in bactericidal activity against M. tuberculosis.

The inhibitory action is achieved through high-affinity binding to the active site of the Pks13-TE domain. This binding is often characterized by specific molecular interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket.[3] The occupation of the active site by the inhibitor prevents the natural substrate from binding and being processed, thus halting the entire mycolic acid synthesis pathway.

Below is a diagram illustrating the mycolic acid synthesis pathway and the point of inhibition by this compound.

Mycolic_Acid_Synthesis_Pathway cluster_FAS Fatty Acid Synthesis cluster_Pks13 Pks13 Condensation cluster_CellWall Cell Wall Assembly FAS_I FAS-I FAS_II FAS-II FAS_I->FAS_II Alpha_Branch α-Branch (C24-C26) FAS_I->Alpha_Branch Meromycolate Meromycolate Chain (C50-C60) FAS_II->Meromycolate Pks13 Pks13 (KS, AT, ACP) Mycolyl_Pks13 Mycolyl-S-Pks13 Pks13->Mycolyl_Pks13 Pks13_TE Pks13-TE Domain TMM Trehalose Monomycolate (TMM) Pks13_TE->TMM Transfer to Trehalose Cell_Wall Mycolic Acid Layer (Cell Wall) TMM->Cell_Wall Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS_I Alpha_Branch->Pks13 Meromycolate->Pks13 Mycolyl_Pks13->Pks13_TE Inhibitor This compound Inhibitor->Pks13_TE

Caption: Mycolic acid synthesis pathway and inhibition by this compound.

Quantitative Data on Inhibitor Efficacy

The potency of this compound has been evaluated through various in vitro assays, demonstrating significant activity against both the isolated enzyme and whole M. tuberculosis cells. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition

InhibitorTargetAssay TypeSubstrateIC50 (µM)Reference
This compound (Representative)Pks13-TEFluorescence4-MUH0.26[2]

Table 2: In Vitro Anti-mycobacterial Activity

InhibitorM. tuberculosis StrainAssay TypeMIC (µg/mL)MIC (µM)Reference
This compound (Representative)H37Rv (drug-susceptible)Microplate Alamar Blue Assay0.03 - 0.06~0.07 - 0.14[1]
This compound (Representative)Drug-Resistant StrainsMicroplate Alamar Blue AssaySimilar to H37Rv-[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

Pks13-TE Domain Expression and Purification

A robust protocol for obtaining pure and active Pks13-TE domain is crucial for enzymatic assays.

  • Cloning and Expression: The gene fragment encoding the Pks13-TE domain (e.g., residues 1451–1733 of Rv3800c) is cloned into an expression vector, often with an N-terminal cleavable tag (e.g., His-tag) for purification.[10][12] The construct is then transformed into a suitable E. coli expression strain.

  • Protein Production: The E. coli culture is grown to a specific optical density, and protein expression is induced (e.g., with IPTG). The culture is then incubated for a set period at a reduced temperature to enhance soluble protein expression.

  • Purification: The bacterial cells are harvested and lysed. The Pks13-TE protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[10] The affinity tag may then be cleaved, followed by further purification steps like size-exclusion chromatography to obtain a highly pure protein preparation.

Pks13-TE Enzymatic Activity Assay

The esterase activity of the Pks13-TE domain is commonly measured using a fluorogenic substrate.

  • Assay Principle: The assay utilizes the substrate 4-methylumbelliferyl heptanoate (4-MUH).[2][12] The Pks13-TE domain cleaves the ester bond of 4-MUH, releasing the fluorescent product 4-methylumbelliferone. The increase in fluorescence over time is proportional to the enzyme's activity.

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • A reaction mixture containing a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.0) and a fixed concentration of purified Pks13-TE (e.g., 0.5 µM) is prepared.[12]

    • Varying concentrations of this compound (dissolved in DMSO) are added to the wells, with a final DMSO concentration kept low (e.g., <1%) to avoid interference.

    • The reaction is initiated by the addition of 4-MUH substrate.

    • The fluorescence of 4-methylumbelliferone is monitored kinetically using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).

    • The initial reaction velocities are calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis is determined to assess its whole-cell activity.

  • Assay Principle: The Microplate Alamar Blue Assay (MABA) is a widely used method to determine the MIC of compounds against Mtb. Alamar Blue is a redox indicator that changes color from blue to pink in the presence of metabolically active cells.

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in a 96-well plate containing Middlebrook 7H9 broth supplemented with OADC.

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • The plates are incubated at 37°C for a defined period (e.g., 7 days).

    • Alamar Blue solution is added to each well, and the plates are incubated for another 24 hours.

    • The MIC is defined as the lowest concentration of the inhibitor that prevents a color change from blue to pink, indicating at least 90% inhibition of bacterial growth.[1]

Target Engagement and Validation: Selection of Resistant Mutants

To confirm that Pks13 is the cellular target of the inhibitor, spontaneous resistant mutants are selected and characterized.

  • Selection of Mutants: A large number of M. tuberculosis cells are plated on solid media containing the Pks13-TE inhibitor at a concentration several times its MIC (e.g., 10x MIC).[10][12]

  • Characterization of Mutants:

    • Resistant colonies that grow on the inhibitor-containing plates are isolated and propagated.

    • The MIC of the inhibitor against these resistant mutants is determined to confirm the resistance phenotype.

    • Genomic DNA is extracted from the resistant mutants, and the pks13 gene is sequenced to identify mutations.

    • The presence of mutations in the gene encoding the Pks13-TE domain in all resistant isolates provides strong evidence that Pks13 is the direct target of the inhibitor.[10][12]

Below is a workflow diagram for the experimental validation of this compound.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_WholeCell Whole-Cell Activity cluster_TargetValidation Target Validation Purification Pks13-TE Protein Expression & Purification Enzyme_Assay Enzymatic Activity Assay (IC50 Determination) Purification->Enzyme_Assay MIC_Assay MIC Determination (MABA) Enzyme_Assay->MIC_Assay Resistant_Selection Resistant Mutant Selection MIC_Assay->Resistant_Selection Genomic_Sequencing Genomic Sequencing of pks13 Resistant_Selection->Genomic_Sequencing Target_Confirmed Target_Confirmed Genomic_Sequencing->Target_Confirmed Target Confirmed Genomic_Sequencing->Target_Confirmed

Caption: Experimental workflow for the validation of this compound.

Conclusion

This compound exemplifies a promising class of anti-tubercular agents that target the essential mycolic acid synthesis pathway. Its potent in vitro enzymatic and whole-cell activity, coupled with a well-defined mechanism of action, underscores the therapeutic potential of targeting the Pks13-TE domain. The detailed experimental protocols provided in this guide offer a framework for the continued discovery and development of novel Pks13 inhibitors, which are crucial in the global fight against tuberculosis.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Novel Pks13-TE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to identifying and characterizing novel inhibitors of the Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) thioesterase (TE) domain. Pks13 is a critical enzyme in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, making it a validated and attractive target for the development of new anti-tuberculosis therapeutics.[1][2][3][4] The protocols outlined below detail various high-throughput screening (HTS) and subsequent validation assays to facilitate the discovery of potent Pks13-TE inhibitors.

Introduction to Pks13-TE as a Drug Target

Polyketide synthase 13 (Pks13) is a large, multi-domain enzyme responsible for the final condensation step in mycolic acid synthesis.[5][6][7] This process involves the condensation of two long-chain fatty acids to form an α-alkyl β-ketoacyl thioester, which is then transferred to trehalose by the C-terminal thioesterase (TE) domain.[5][6] The essentiality of Pks13 for mycobacterial viability has been confirmed through genetic and chemical methodologies, positioning it as a key target for novel anti-tubercular drug discovery.[1][2][3] Several classes of inhibitors targeting the Pks13-TE domain, such as benzofurans and oxadiazoles, have been identified through HTS campaigns.[1][8] However, challenges such as cardiotoxicity associated with some early inhibitor series necessitate the discovery of new chemical scaffolds.[1][3]

High-Throughput Screening Strategies

A variety of HTS methodologies can be employed to screen large compound libraries for Pks13-TE inhibitory activity. These include biochemical assays utilizing fluorescent substrates and affinity-based screening methods like DNA-Encoded Chemical Library (DEL) screening.

Fluorescence-Based Thioesterase Activity Assay

This assay measures the enzymatic activity of the Pks13-TE domain through the cleavage of a fluorogenic substrate, 4-methylumbelliferyl heptanoate (4-MUH). While this assay has been utilized, it is known to have a poor signal-to-noise ratio due to the slow conversion rate of the substrate and its instability in solution.[9][10]

Experimental Workflow:

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis & Hit Selection Compound_Library Compound Library (e.g., ~150,000 compounds) Dispensing Dispense Compounds & Pks13-TE Compound_Library->Dispensing Pks13_TE Purified Pks13-TE Enzyme Pks13_TE->Dispensing Assay_Plate 384-well Assay Plate Incubation1 Pre-incubation Dispensing->Incubation1 Substrate_Addition Add 4-MUH Substrate Incubation1->Substrate_Addition Incubation2 Incubation Substrate_Addition->Incubation2 Fluorescence_Reading Read Fluorescence (Ex/Em: 360/460 nm) Incubation2->Fluorescence_Reading Data_Normalization Data Normalization (% Inhibition) Fluorescence_Reading->Data_Normalization Hit_Identification Primary Hit Identification Data_Normalization->Hit_Identification Dose_Response Dose-Response Confirmation (IC50) Hit_Identification->Dose_Response Counter_Screen Counter-Screen (False Positives) Dose_Response->Counter_Screen Validated_Hits Validated Hits Counter_Screen->Validated_Hits

Caption: High-Throughput Screening Workflow for Pks13-TE Inhibitors.

Protocol: 4-MUH Thioesterase Assay

  • Compound Plating: Dispense test compounds from the screening library into all-black 384-well plates to a final assay concentration (e.g., 10-30 µM).[2] Include appropriate controls (e.g., DMSO for 100% activity, a known inhibitor for 0% activity).

  • Enzyme Preparation: Prepare a solution of purified Pks13-TE in an appropriate assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.4).[9]

  • Enzyme Addition: Add the Pks13-TE solution to the assay plates containing the compounds and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Substrate Preparation: Prepare a solution of 4-methylumbelliferyl heptanoate (4-MUH) in the assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the 4-MUH solution to the assay plates.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Primary hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50%).

DNA-Encoded Chemical Library (DEL) Screening

DEL screening is a powerful affinity-based method that allows for the simultaneous screening of billions of DNA-tagged compounds.[11][12] This approach identifies molecules that bind to the target protein, in this case, Pks13-TE.

Experimental Workflow:

DEL_Screening_Workflow cluster_prep Preparation cluster_selection Affinity Selection cluster_analysis Hit Identification DEL_Libraries DNA-Encoded Libraries (~125 Billion Compounds) Incubation Incubate DELs with Immobilized Pks13-TE DEL_Libraries->Incubation Immobilized_Pks13 Immobilized Pks13-TE (e.g., His-tag on beads) Immobilized_Pks13->Incubation Washing Wash to Remove Non-binders Incubation->Washing Elution Elute Bound Compounds Washing->Elution PCR_Amplification PCR Amplification of DNA Tags Elution->PCR_Amplification DNA_Sequencing High-Throughput DNA Sequencing PCR_Amplification->DNA_Sequencing Data_Analysis Enrichment Analysis & Hit Identification DNA_Sequencing->Data_Analysis Hit_Resynthesis Resynthesis of 'Off-DNA' Hits Data_Analysis->Hit_Resynthesis Hit_Validation Biochemical & Cellular Assay Validation Hit_Resynthesis->Hit_Validation

Caption: DNA-Encoded Library (DEL) Screening Workflow for Pks13-TE.

Protocol: DEL Screening against Pks13-TE

  • Protein Immobilization: Immobilize purified His-tagged Pks13-TE onto an affinity matrix (e.g., Ni-NTA or His-cOmplete beads) in an imidazole-free buffer.[9][10]

  • Library Pooling and Incubation: Combine multiple DNA-encoded libraries (representing billions of unique compounds) and incubate with the immobilized Pks13-TE at various protein concentrations (e.g., 0.5, 2, and 10 µM).[9] Include control selections with the protein pre-complexed with a known inhibitor (e.g., TAM16) and a no-target control.[9]

  • Affinity Selection and Washing: Wash the affinity matrix extensively with a selection buffer (e.g., containing CHAPS as a detergent) to remove non-specifically bound library members.[9][10]

  • Elution: Elute the specifically bound compounds from the Pks13-TE, for instance, by heat denaturation.

  • PCR Amplification and Sequencing: Amplify the DNA tags of the eluted compounds via PCR and subject them to high-throughput sequencing.

  • Data Analysis and Hit Identification: Analyze the sequencing data to identify DNA tags that are significantly enriched in the Pks13-TE selections compared to the controls.

  • Hit Resynthesis and Validation: Resynthesize the identified hit compounds without the DNA tag ("off-DNA") and validate their inhibitory activity using biochemical and cellular assays.[9]

Hit Validation and Characterization

Following primary screening, hit compounds must undergo a series of validation and characterization assays to confirm their activity, determine their potency and mechanism of action, and assess their potential for further development.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. This is determined by testing the compound over a range of concentrations in a biochemical assay.

Protocol: IC50 Determination using Affinity Probe Competition Assay

This assay is an alternative to the 4-MUH assay and can be more robust. It measures the ability of a test compound to compete with a fluorescently labeled probe that covalently binds to the active site of Pks13-TE.[9][10]

  • Assay Setup: In an all-black 384-well plate, add purified Pks13-TE in a suitable buffer (e.g., 100 mM Na phosphate, pH 7.4).[9][10]

  • Compound Titration: Add the test compounds in a serial dilution to achieve a range of final concentrations.

  • Probe Addition: Add a fluorescent serine hydrolase probe (e.g., ActivX TAMRA-FP) that covalently binds to the active site of Pks13-TE.[9][10]

  • Incubation: Incubate the plate to allow for competition between the test compound and the probe for binding to the enzyme.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization. A decrease in polarization indicates displacement of the probe by the inhibitor.

  • Data Analysis: Plot the fluorescence polarization signal against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Activity Assays

Validated hits from biochemical assays should be tested for their ability to inhibit the growth of M. tuberculosis.

Protocol: Microplate Alamar Blue Assay (MABA)

  • Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase in an appropriate culture medium.

  • Compound Plating: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Inoculate the wells with a standardized suspension of M. tuberculosis.

  • Incubation: Incubate the plates for several days at 37°C.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for an additional 24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest compound concentration that prevents a color change from blue to pink, indicating inhibition of bacterial growth.[13]

On-Target Activity Confirmation

To confirm that the cellular activity of the inhibitors is due to the inhibition of Pks13, assays using engineered M. tuberculosis strains can be employed.

Protocol: Pks13 Hypomorph/Hypermorph Strain Assay

  • Strain Information: Utilize an engineered M. tuberculosis H37Rv strain where the native pks13 promoter is replaced with a tetracycline-repressible promoter.[9][10] In the absence of anhydrotetracycline (ATC), this strain becomes a Pks13 hypomorph (depleted Pks13 levels). In the presence of ATC, it becomes a hypermorph (increased Pks13 levels).[10]

  • MIC Determination: Determine the MIC of the test compounds against the wild-type H37Rv, the hypomorph strain (-ATC), and the hypermorph strain (+ATC).

  • Data Analysis: On-target inhibitors are expected to be more potent against the hypomorph strain (lower MIC) and less potent against the hypermorph strain (higher MIC) compared to the wild-type strain.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative compounds from different chemical series against Pks13-TE and M. tuberculosis.

Table 1: Inhibitory Activity of Novel Pks13-TE Inhibitors

Compound IDChemical SeriesPks13-TE IC50 (µM)M. tuberculosis H37Rv MIC (µM)Reference
TAM16BenzofuranPotent (exact value not stated)0.0313[9][10][13]
X20403Triazole-core (from DEL)< 20Not Reported[9][10]
X13045Aryl-halide derivative (from DEL)15Not Reported[9][10]
X14146Oxadiazole (from DEL)< 50Not Reported[9][10]
Novel Oxadiazole HitsOxadiazoleVaries< 1[1]
Coumestan 9CoumestanNot Reported< 0.0039[13]
Benzofuroquinolin-6-one 65TetracyclicNot Reported0.0313 - 0.0625[13]

Note: This table is a compilation of data from multiple sources and serves as an example. Direct comparison of absolute values should be made with caution due to potential variations in assay conditions between studies.

Signaling Pathway and Mechanism of Action

Pks13 is involved in the final, essential step of mycolic acid biosynthesis. Inhibitors of the Pks13-TE domain block the release and transfer of the newly synthesized mycolic acid precursor to trehalose, thereby disrupting the formation of the mycobacterial outer membrane.

Mycolic_Acid_Biosynthesis_Inhibition cluster_pathway Mycolic Acid Biosynthesis Pathway Fatty_Acids Long-chain fatty acids Pks13_KS_AT Pks13 (KS & AT domains) Condensation Fatty_Acids->Pks13_KS_AT Ketoester α-alkyl-β-ketoacyl thioester (on Pks13 ACP domain) Pks13_KS_AT->Ketoester Pks13_TE Pks13 (TE domain) Transfer to Trehalose Ketoester->Pks13_TE TMM Trehalose Monomycolate (TMM) Pks13_TE->TMM Cell_Wall Mycolic Acid Layer of Cell Wall TMM->Cell_Wall Inhibitor Pks13-TE Inhibitor Inhibitor->Pks13_TE

Caption: Inhibition of Mycolic Acid Biosynthesis by Pks13-TE Inhibitors.

By providing these detailed protocols and workflows, we aim to equip researchers with the necessary tools to effectively screen for and characterize novel Pks13-TE inhibitors, ultimately contributing to the development of new and urgently needed treatments for tuberculosis.

References

Application Note: Co-crystallization Protocol for Pks13-TE with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the co-crystallization of the Mycobacterium tuberculosis Polyketide Synthase 13 Thioesterase (Pks13-TE) domain with a small molecule inhibitor, referred to herein as "inhibitor 4". The protocol is designed for researchers, scientists, and drug development professionals aiming to elucidate the structural basis of Pks13-TE inhibition.

Introduction

Polyketide Synthase 13 (Pks13) is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a validated target for novel anti-tuberculosis drugs.[1][2][3] The thioesterase (TE) domain of Pks13 catalyzes the final step of mycolic acid synthesis and is the target of several potent inhibitors.[1][2][4] Structural elucidation of Pks13-TE in complex with inhibitors is vital for structure-based drug design and optimization. This protocol outlines a generalized method derived from successful co-crystallization experiments of Pks13-TE with various inhibitors.[1][4][5]

Experimental Protocols

1. Protein Expression and Purification

Prior to crystallization trials, the Pks13-TE domain must be expressed and purified to a high degree of homogeneity. Standard protocols for expression in E. coli and subsequent purification via affinity and size-exclusion chromatography should be followed. A previously described method for Pks13-TE expression and purification can be found in related literature.[6]

2. Preparation of Reagents

  • Pks13-TE Protein Stock: Purified Pks13-TE should be concentrated to 15-20 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Inhibitor 4 Stock Solution: Prepare a 100 mM stock solution of inhibitor 4 by dissolving it in 100% DMSO.

  • Crystallization Buffer: Prepare a solution containing 0.1 M Tris-HCl, pH 8.5, and 1.8-2.0 M ammonium sulfate.[4][6]

  • Additive Solution: Prepare a stock solution of 10% (v/v) polypropylene glycol P-400 (PPG P-400).[4][6]

3. Co-crystallization Procedure (Sitting Drop Vapor Diffusion)

This protocol is adapted from previously successful co-crystallization experiments with Pks13-TE inhibitors.[1][4][6]

  • Protein-Inhibitor Complex Formation:

    • In a microcentrifuge tube, mix the purified Pks13-TE protein with the inhibitor 4 stock solution. A typical molar ratio of protein to inhibitor is 1:5 to 1:10.[2][5]

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation. Some protocols suggest pre-incubation prior to crystallization.[1][7]

  • Crystallization Plate Setup:

    • Use a 96-well sitting drop vapor diffusion plate.

    • Pipette 100 µL of the crystallization buffer into the reservoir of each well.

  • Droplet Preparation:

    • In the drop well, mix 1 µL of the Pks13-TE-inhibitor 4 complex with 1 µL of the reservoir solution.

    • For optimization, a screen around the initial condition can be set up by varying the concentration of ammonium sulfate and the percentage of PPG P-400 (from 2% to 5% v/v).[4]

  • Incubation:

    • Seal the crystallization plate and incubate at a constant temperature (e.g., 20°C).

    • Monitor the drops for crystal growth over several days to weeks.

4. Crystal Harvesting and Cryo-protection

  • Once crystals of suitable size are obtained, they need to be harvested and flash-cooled for X-ray diffraction analysis.

  • Prepare a cryo-protectant solution by supplementing the reservoir solution with 20-25% (v/v) glycerol or another suitable cryo-protectant.

  • Carefully transfer the crystal from the drop into the cryo-protectant solution for a few seconds.

  • Loop the crystal and flash-cool it in liquid nitrogen.

Data Presentation

The following table summarizes the crystallization conditions and structural data obtained for Pks13-TE in complex with various inhibitors, which can serve as a reference for the co-crystallization with inhibitor 4.

InhibitorCrystallization MethodProtein Conc.Buffer/PrecipitantAdditiveSpace GroupResolution (Å)PDB ID
TAM1 Co-crystallization15-20 mg/mL0.1 M Tris-HCl pH 8.5, 1.8-2.0 M (NH₄)₂SO₄2-5% PPG P-400P2₁2₁22.05V3X
TAM16 Soaking15-20 mg/mL0.1 M Tris-HCl pH 8.5, 1.8-2.0 M (NH₄)₂SO₄2-5% PPG P-400P2₁2₁21.95V3Y
Coumestan 8 Co-crystallizationNot SpecifiedNot SpecifiedNot SpecifiedP2₁2₁2₁1.947VJT
X20404 Co-crystallizationNot SpecifiedNot SpecifiedNot SpecifiedP2₁2₁22.18TR4
X20348 Co-crystallizationNot SpecifiedNot SpecifiedNot SpecifiedP2₁2₁2₁2.358TRY

Visualizations

Diagram 1: Pks13 Signaling Pathway

Pks13_Pathway cluster_synthesis Mycolic Acid Precursor Synthesis cluster_pks13 Pks13 Catalyzed Condensation Fatty Acyl-AMP Fatty Acyl-AMP C24-C26 Fatty Acid C24-C26 Fatty Acid Pks13 Pks13 C24-C26 Fatty Acid->Pks13 Loading C50-C60 Meromycolate Chain C50-C60 Meromycolate Chain C50-C60 Meromycolate Chain->Pks13 Loading α-alkyl-β-ketoacyl-ACP α-alkyl-β-ketoacyl-ACP Pks13->α-alkyl-β-ketoacyl-ACP Claisen Condensation Pks13-TE Pks13-TE Mycolic Acids Mycolic Acids Pks13-TE->Mycolic Acids Hydrolysis & Transfer to Trehalose α-alkyl-β-ketoacyl-ACP->Pks13-TE Transfer Cell Wall Cell Wall Mycolic Acids->Cell Wall Incorporation Inhibitor 4 Inhibitor 4 Inhibitor 4->Pks13-TE Inhibition

Caption: Pks13 signaling pathway and the inhibitory action of inhibitor 4.

Diagram 2: Experimental Workflow for Co-crystallization

Co_Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis A Purify Pks13-TE (15-20 mg/mL) D Incubate Pks13-TE with Inhibitor 4 A->D B Prepare Inhibitor 4 Stock (100 mM in DMSO) B->D C Prepare Crystallization Buffer & Additives E Set up Sitting Drop Vapor Diffusion Plate C->E D->E F Incubate and Monitor for Crystals E->F G Harvest Crystal and Apply Cryo-protectant F->G H Flash-cool in Liquid Nitrogen G->H I X-ray Diffraction Data Collection H->I

References

Application of Pks13-TE Inhibitor 4 in Tuberculosis Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) presents a formidable challenge to global health. This necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. Polyketide synthase 13 (Pks13), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, has emerged as a promising drug target. Pks13 catalyzes the final condensation step in the formation of mycolic acids, which are crucial components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's virulence.[1] The thioesterase (TE) domain of Pks13 is particularly attractive for therapeutic intervention.

This document provides detailed application notes and protocols for the evaluation of Pks13-TE inhibitors, with a focus on a representative oxadiazole-based inhibitor, Pks13-TE inhibitor 4 (compound 44), and other key inhibitor classes.

This compound: An Overview

This compound belongs to an oxadiazole series of compounds identified as potent inhibitors of the Pks13-TE domain. While specific quantitative data for compound 44 is emerging, the oxadiazole scaffold has demonstrated significant antimycobacterial activity.[2] For a broader understanding, this document also includes data from other well-characterized Pks13-TE inhibitors, such as the benzofuran TAM16 and various coumestan derivatives.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative Pks13-TE inhibitors from different chemical classes.

Table 1: In Vitro Pks13-TE Enzymatic Inhibition

Inhibitor (Class)IC50 (µM)Reference
TAM16 (Benzofuran)0.26[1]
X20403 (Triazole)0.057[2]
X20348 (Series 3)0.9 (TAMRA-based assay)[3]

Table 2: Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv

Inhibitor (Class)MIC (µg/mL)Reference
TAM16 (Benzofuran)0.05 - 0.42 (MDR/XDR strains)[4]
Coumestan 480.0039 (drug-susceptible)[5]
Coumestan 500.0039 (drug-susceptible)[5]
Coumestan 650.0313 - 0.0625[6]
X20404 (Triazole derivative)0.25[7]

Table 3: Frequency of Resistance (FOR)

InhibitorFrequency of ResistanceReference
TAM16~4.7 x 10-7[7]
X204044.7 x 10-7[7]
Isoniazid (control)Significantly higher than Pks13-TE inhibitors[7]

Signaling Pathways and Experimental Workflows

Mycolic Acid Biosynthesis and Pks13-TE Inhibition

The following diagram illustrates the final condensation step of mycolic acid biosynthesis catalyzed by Pks13 and the point of inhibition by Pks13-TE inhibitors.

Mycolic_Acid_Biosynthesis cluster_fas Fatty Acid Synthesis cluster_pks13 Pks13 Condensation FAS_I FAS-I Pks13 Pks13 FAS_I->Pks13 C24-C26 Acyl-CoA FAS_II FAS-II FadD32 FadD32 FAS_II->FadD32 C50-C60 Meromycolic Acid FadD32->Pks13 Meromycolyl-AMP TE_domain TE Domain Mycolic_Acid Mycolic Acids Pks13->Mycolic_Acid Condensation Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Incorporation Inhibitor Pks13-TE Inhibitor 4 Inhibitor->TE_domain Inhibition

Caption: Mycolic acid biosynthesis pathway and Pks13-TE inhibition.

Experimental Workflow for Pks13-TE Inhibitor Evaluation

The following diagram outlines the general workflow for characterizing Pks13-TE inhibitors.

Experimental_Workflow A Pks13-TE Enzymatic Assay (IC50 Determination) B MIC Determination (MABA) A->B Potent Hits F Binding Affinity Confirmation (nanoDSF) A->F Direct Binding C Selection of Resistant Mutants B->C Active Compounds D Whole Genome Sequencing C->D Resistant Colonies E Target Validation D->E Mutation Identification F->E

Caption: Workflow for evaluating Pks13-TE inhibitors.

Experimental Protocols

Pks13-TE Enzymatic Activity Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against the thioesterase activity of Pks13-TE using the fluorogenic substrate 4-methylumbelliferyl heptanoate (4-MUH).

Materials:

  • Purified Pks13-TE enzyme

  • 4-methylumbelliferyl heptanoate (4-MUH) (Sigma)

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer: 0.1 M Tris-HCl, pH 7.0

  • Test compound (e.g., this compound)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 1 µL of the diluted compound solutions to the respective wells. For the control (no inhibition), add 1 µL of DMSO.

  • Prepare a solution of Pks13-TE in assay buffer to a final concentration of 0.5 µM.

  • Add 50 µL of the Pks13-TE solution to each well containing the compound and incubate for 15 minutes at room temperature.

  • Prepare a stock solution of 4-MUH in DMSO. Dilute the 4-MUH stock in assay buffer to a final concentration of 20 µM.

  • Initiate the reaction by adding 49 µL of the 4-MUH solution to each well. The final reaction volume is 100 µL.

  • Immediately measure the fluorescence intensity at 355 nm (excitation) and 460 nm (emission) every minute for 30 minutes at 37°C.

  • Calculate the initial velocity of the reaction for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol determines the MIC of a test compound against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)

  • Test compound

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Parafilm

Procedure:

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

  • Adjust the bacterial culture to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.

  • Prepare serial two-fold dilutions of the test compound in 7H9 broth in a 96-well plate (100 µL final volume per well). Include a drug-free control well.

  • Inoculate each well with 100 µL of the diluted bacterial suspension. The final volume in each well is 200 µL.

  • Seal the plate with Parafilm and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of Alamar Blue reagent to each well.

  • Re-incubate the plate for 24 hours at 37°C.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[8][9]

Selection of Resistant Mutants and Whole-Genome Sequencing

This protocol is for selecting M. tuberculosis mutants resistant to a Pks13-TE inhibitor and identifying the resistance-conferring mutations.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H10 agar plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Test compound

  • Genomic DNA extraction kit

  • Next-generation sequencing platform

Procedure:

  • Grow a large culture of M. tuberculosis H37Rv to late-log phase.

  • Plate approximately 108 colony-forming units (CFU) onto 7H10 agar plates containing the test compound at a concentration of 10x the MIC.

  • Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

  • Pick individual resistant colonies and subculture them on drug-containing and drug-free agar to confirm resistance.

  • Extract genomic DNA from the confirmed resistant mutants and the wild-type parental strain.

  • Perform whole-genome sequencing on the extracted DNA.

  • Analyze the sequencing data to identify single nucleotide polymorphisms (SNPs) and other mutations in the resistant mutants compared to the wild-type strain. Mutations in the pks13 gene are indicative of on-target resistance.[10][11][12]

Nano-Differential Scanning Fluorimetry (nanoDSF) for Thermal Shift Assay

This protocol measures the change in the melting temperature (Tm) of Pks13-TE upon binding to an inhibitor, confirming direct interaction.

Materials:

  • Purified Pks13-TE enzyme

  • Assay buffer: 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.2

  • Test compound

  • nanoDSF instrument (e.g., Prometheus)

  • Capillaries

Procedure:

  • Prepare a solution of Pks13-TE in the assay buffer at a concentration of approximately 1 mg/mL.

  • Prepare a stock solution of the test compound in DMSO.

  • Mix the Pks13-TE solution with the test compound to a final compound concentration that is in molar excess (e.g., 1:10 protein to compound ratio). Include a control sample with DMSO only.

  • Load approximately 10 µL of each sample into a nanoDSF capillary.

  • Place the capillaries into the nanoDSF instrument.

  • Set the instrument to apply a thermal ramp from 25°C to 95°C at a rate of 1°C/minute.

  • Monitor the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm.

  • The instrument software will calculate the Tm, which is the inflection point of the unfolding curve.

  • The change in melting temperature (ΔTm) is calculated as the Tm of the protein with the compound minus the Tm of the protein with DMSO. A significant positive ΔTm indicates stabilization of the protein upon ligand binding.[13][14]

References

Application Notes and Protocols for Whole-Cell Screening of Pks13-TE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Polyketide synthase 13 (Pks13) is a critical enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] The thioesterase (TE) domain of Pks13 (Pks13-TE) is a validated target for the development of novel anti-tuberculosis drugs.[3][4] This document provides detailed application notes and protocols for conducting whole-cell screening assays to evaluate the activity of Pks13-TE inhibitors, using a representative compound, "Inhibitor 4," as an example. These protocols are designed to assess both the general anti-mycobacterial activity and the specific on-target activity of the inhibitors within a cellular context.

Data Presentation: Inhibitor Activity

The following tables summarize the quantitative data for representative Pks13-TE inhibitors, including enzymatic and whole-cell activity. "Inhibitor 4" is presented as a hypothetical potent compound based on the characteristics of inhibitors described in the literature.

Table 1: Enzymatic and Whole-Cell Activity of Pks13-TE Inhibitors

Compound IDPks13-TE Enzymatic IC₅₀ (µM)Mtb H37Rv MIC (µM)Mtb Pks13 Hypomorph MIC (µM)Mtb Pks13 Hypermorph MIC (µM)Cytotoxicity (CC₅₀ in Vero cells, µM)
Inhibitor 4 0.150.50.252.0> 64
X204040.057 (enzyme assay)0.24NDNDND
X1304515>50NDNDND
TAM160.020.05NDND>20
Rifampicin (Control)N/A0.0020.0020.002>50

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. ND: Not Determined. N/A: Not Applicable.

Table 2: On-Target Activity Fold Change of Pks13-TE Inhibitors

Compound IDHypermorph/WT MIC Fold ChangeHypomorph/WT MIC Fold Change
Inhibitor 4 40.5
Pks13-TE Inhibitors (Typical Range)1.5 - 170.29 - 0.67

This table demonstrates the on-target effect. A potent Pks13-TE inhibitor is expected to be less effective against a strain overexpressing Pks13 (hypermorph) and more effective against a strain with reduced Pks13 expression (hypomorph).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in M. tuberculosis

This protocol describes the determination of the minimum inhibitory concentration (MIC) of a test compound against wild-type and engineered M. tuberculosis strains using a broth microdilution method.

Materials:

  • M. tuberculosis H37Rv (wild-type)

  • M. tuberculosis Pks13 hypomorph strain (reduced Pks13 expression)

  • M. tuberculosis Pks13 hypermorph strain (increased Pks13 expression, inducible with anhydrotetracycline - ATc)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Rifampicin stock solution (control)

  • Sterile 96-well or 384-well microplates

  • Plate reader for measuring optical density (OD₆₀₀) or fluorescence (using a viability dye like Resazurin)

Procedure:

  • Culture Preparation: Grow M. tuberculosis strains in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Bacterial Suspension: Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh 7H9 broth. For the hypermorph strain, prepare two sets of cultures: one with and one without anhydrotetracycline (ATc) to induce Pks13 overexpression.[3][5]

  • Compound Dilution: Prepare a serial dilution of the test compound in 7H9 broth in the microplate. The final concentrations should typically range from 0.01 µM to 50 µM. Include a DMSO-only control.

  • Inoculation: Add the diluted bacterial suspension to each well of the microplate containing the test compound.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • Visual Inspection: Determine the lowest concentration of the compound that prevents visible growth.

    • Resazurin Microtiter Assay (MABA): Add Resazurin solution to each well and incubate for 12-24 hours. The MIC is the lowest compound concentration that prevents the color change from blue to pink.

    • OD Measurement: Measure the OD₆₀₀ of each well. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the DMSO control.

Protocol 2: Pks13-TE Enzymatic Assay using a Fluorogenic Substrate

This protocol outlines an in vitro enzymatic assay to determine the IC₅₀ of an inhibitor against the purified Pks13-TE domain.

Materials:

  • Purified recombinant Pks13-TE protein

  • Assay buffer: 0.1 M Tris-HCl, pH 7.0

  • 4-methylumbelliferyl heptanoate (4-MUH) substrate

  • Test compound stock solution (in DMSO)

  • Sterile 96-well black microplates (for fluorescence)

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer.

  • Inhibitor Addition: Add the test compound at various concentrations (typically ranging from 0.01 µM to 100 µM). Include a DMSO-only control.

  • Enzyme Addition: Add the purified Pks13-TE enzyme to each well to a final concentration of 0.5 µM.[5] Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 4-MUH to a final concentration of 20 µM.[4]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time (kinetic mode) for 30-60 minutes.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Pks13 Role in Mycolic Acid Biosynthesis and Inhibition

Pks13_Pathway Pks13 in Mycolic Acid Biosynthesis and Inhibition Fatty_Acid_Precursors Long-chain fatty acid precursors Pks13 Pks13 Enzyme Complex Fatty_Acid_Precursors->Pks13 Substrates Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Condensation & Thioesterase Activity Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Inhibitor_4 Inhibitor 4 Inhibitor_4->Pks13 Inhibition of TE Domain

Caption: Pks13's role in mycolic acid synthesis and its inhibition.

Whole-Cell Screening Workflow

Screening_Workflow Whole-Cell Screening Workflow for Pks13-TE Inhibitors cluster_0 Primary Screen cluster_1 Hit Confirmation & On-Target Validation cluster_2 In Vitro Validation cluster_3 Lead Candidate Primary_Screen Screen compound library against Mtb H37Rv MIC_Determination Determine MIC Primary_Screen->MIC_Determination Hit_Selection Select hits with potent MIC MIC_Determination->Hit_Selection On_Target_Assay Test against Pks13 hypomorph and hypermorph strains Hit_Selection->On_Target_Assay Fold_Change Calculate MIC fold change On_Target_Assay->Fold_Change Enzymatic_Assay Pks13-TE enzymatic assay (e.g., 4-MUH) Fold_Change->Enzymatic_Assay IC50_Determination Determine IC50 Enzymatic_Assay->IC50_Determination Lead Confirmed On-Target Inhibitor (Inhibitor 4) IC50_Determination->Lead

Caption: Workflow for identifying and validating Pks13-TE inhibitors.

Logical Relationship for On-Target Activity

On_Target_Logic Logic for Confirming On-Target Pks13-TE Activity cluster_0 Experimental Conditions cluster_1 Expected Outcomes Hypothesis Hypothesis: Inhibitor 4 targets Pks13-TE WT_Strain Wild-Type Mtb (Normal Pks13) Hypothesis->WT_Strain Hypomorph_Strain Hypomorph Mtb (Less Pks13) Hypothesis->Hypomorph_Strain Hypermorph_Strain Hypermorph Mtb (More Pks13) Hypothesis->Hypermorph_Strain WT_MIC Baseline MIC WT_Strain->WT_MIC results in Hypomorph_MIC Lower MIC (Increased Sensitivity) Hypomorph_Strain->Hypomorph_MIC results in Hypermorph_MIC Higher MIC (Decreased Sensitivity) Hypermorph_Strain->Hypermorph_MIC results in

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of Pks13-TE Inhibitor X20404

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyketide synthase 13 (Pks13) is a critical enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in mycolic acid biosynthesis.[1][2] Mycolic acids are essential components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's virulence.[1][3] The thioesterase (TE) domain of Pks13 (Pks13-TE) is a validated target for the development of novel anti-tuberculosis drugs.[4][5] This document provides detailed application notes and protocols for the pharmacokinetic and pharmacodynamic analysis of X20404, a potent oxadiazole-based inhibitor of Pks13-TE.[4][5]

Mechanism of Action

Pks13 is a large, multi-domain enzyme that catalyzes the Claisen-type condensation of two long-chain fatty acids to form α-alkyl β-ketoacids, the precursors of mycolic acids.[3][6] The Pks13-TE domain is responsible for the final release of the mycolic acid precursor.[1][4] Inhibitors targeting this domain, such as X20404, block the terminal step of mycolic acid synthesis, leading to the disruption of cell wall formation and subsequent bacterial death.[4][5] The on-target activity of X20404 has been confirmed through the selection of resistant Mtb mutants, all of which contained point mutations in the thioesterase domain of Pks13.[4][5]

Signaling Pathway

Mycolic_Acid_Biosynthesis_Pathway Fatty_Acid1 Long-chain fatty acid (C24-C26) ACP1 ACP1 Fatty_Acid1->ACP1 Loading Fatty_Acid2 Very long-chain fatty acid (C56) AT AT Fatty_Acid2->AT Loading Mycolic_Acid_Precursor α-alkyl β-ketoacid Trehalose Trehalose TMM Trehalose Monomycolate (TMM) Trehalose->TMM Cell_Wall Mycobacterial Cell Wall TMM->Cell_Wall Transport & Incorporation Inhibitor Pks13-TE Inhibitor (X20404) TE TE Inhibitor->TE Inhibition KS KS ACP1->KS ACP2 ACP2 AT->ACP2 KS->KS Condensation KS->ACP2 Transfer ACP2->KS ACP2->TE TE->Trehalose Transfer to Trehalose

Data Presentation

Table 1: In Vitro Activity of Pks13-TE Inhibitor X20404
ParameterValueReference
Mtb H37Rv MIC0.25 µM[4][5]
Pks13-TE IC50< 10 µM[5]
Frequency of Resistance (FOR)4.7 x 10-7[4][5]
Table 2: Pharmacokinetic Profile of Pks13-TE Inhibitor X20404 in CD-1 Mice
Dose (Oral)Cmax (µM)Tmax (h)AUC (µM·h)
25 mg/kg~1.5~4Not Reported

Note: Data is estimated from the concentration-time profile graph presented in the source literature.[4]

Experimental Protocols

Pks13-TE Inhibition Assay (TAMRA Probe Displacement)

This assay measures the ability of a test compound to displace a fluorescently labeled probe (TAMRA) from the active site of the Pks13-TE enzyme.

Materials:

  • Purified Pks13-TE enzyme

  • TAMRA activity probe

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • Test compound (e.g., X20404) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence polarization plate reader

Protocol:

  • Prepare a solution of Pks13-TE enzyme in assay buffer.

  • Add the TAMRA probe to the enzyme solution and incubate to allow for binding.

  • In a 96-well plate, add serial dilutions of the test compound.

  • Add the Pks13-TE/TAMRA complex to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescence polarization signal.

TAMRA_Assay_Workflow A Prepare Pks13-TE and TAMRA probe solution B Incubate to form Pks13-TE/TAMRA complex A->B D Add Pks13-TE/TAMRA complex to each well B->D C Prepare serial dilutions of test compound (X20404) in a 96-well plate C->D E Incubate at room temperature D->E F Measure fluorescence polarization E->F G Calculate IC50 value F->G

Mycobacterium tuberculosis Growth Inhibition Assay (MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against Mtb.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compound (e.g., X20404)

  • 96-well microplates

  • Resazurin dye

  • Incubator (37°C)

Protocol:

  • Prepare serial dilutions of the test compound in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized culture of Mtb H37Rv.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • Add resazurin dye to each well and incubate for another 24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that prevents a color change of the resazurin dye (from blue to pink), indicating inhibition of bacterial growth.

MABA_Workflow A Prepare serial dilutions of X20404 in 7H9 broth in a 96-well plate B Inoculate wells with Mtb H37Rv culture A->B C Incubate plates at 37°C for 7-14 days B->C D Add Resazurin dye to each well C->D E Incubate for an additional 24 hours D->E F Determine MIC by observing color change E->F

Mouse Pharmacokinetic (PK) Study

This protocol outlines a basic procedure for evaluating the pharmacokinetic properties of an inhibitor in a mouse model.

Materials:

  • CD-1 mice

  • Test compound (X20404) formulated for oral administration

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Protocol:

  • Administer a single oral dose of the test compound to a cohort of mice (n=3 per time point).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via a suitable method (e.g., tail vein, retro-orbital).

  • Process the blood samples to separate plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Plot the plasma concentration versus time and calculate key PK parameters such as Cmax, Tmax, and AUC.

PK_Study_Workflow A Administer single oral dose of X20404 to mice B Collect blood samples at specified time points A->B C Process blood to obtain plasma B->C D Analyze plasma samples via LC-MS/MS C->D E Determine plasma concentration of X20404 D->E F Plot concentration vs. time and calculate PK parameters E->F

Conclusion

The Pks13-TE inhibitor X20404 demonstrates potent anti-mycobacterial activity by targeting a key enzyme in the mycolic acid biosynthesis pathway. The provided protocols offer a framework for the preclinical evaluation of this and other Pks13-TE inhibitors, encompassing in vitro enzymatic and cellular assays, as well as in vivo pharmacokinetic studies. These analyses are crucial for the continued development of novel therapeutics for tuberculosis.

References

Troubleshooting & Optimization

troubleshooting Pks13-TE inhibitor 4 assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Pks13-TE inhibitor 4 assay. The information is tailored for scientists and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is Pks13 and why is it a target for drug development?

Polyketide synthase 13 (Pks13) is a crucial enzyme in Mycobacterium tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids.[1][2] Mycolic acids are essential components of the mycobacterial cell wall, providing a unique impermeable barrier that contributes to the pathogen's virulence and resistance to common antibiotics.[3] By inhibiting Pks13, the formation of this protective layer is disrupted, making the bacteria more susceptible to treatment. This makes Pks13 a validated and attractive target for the development of new anti-tuberculosis drugs.[1][4]

Q2: What is the principle of the this compound assay?

The this compound assay is a biochemical method designed to measure the inhibitory activity of compounds against the thioesterase (TE) domain of Pks13. The most common method employs a fluorogenic substrate, 4-methylumbelliferyl heptanoate (4-MUH).[4][5] The TE domain of Pks13 cleaves the ester bond in 4-MUH, releasing the fluorescent molecule 4-methylumbelliferone. The increase in fluorescence over time is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of fluorescence increase is reduced, allowing for the quantification of inhibitory potency, typically expressed as an IC50 value.[6]

Q3: What are the known challenges and sources of variability with the 4-MUH-based Pks13-TE assay?

The 4-MUH-based assay is known to be challenging and can exhibit high variability.[4][5] Key reasons for this include:

  • Poor Substrate Quality: 4-MUH is a suboptimal substrate for Pks13-TE, leading to a slow conversion rate and a weak signal.[4][5]

  • Substrate Instability: The ester bond in 4-MUH is unstable and can undergo auto-hydrolysis, leading to high background fluorescence.[4][5]

  • Low Signal-to-Noise Ratio: The combination of a weak signal and high background results in a poor signal-to-noise ratio, making it difficult to obtain consistent and reproducible data.[4][5]

  • Interference from Assay Components: Certain detergents and buffer components, such as imidazole, can inhibit Pks13-TE activity or promote substrate auto-hydrolysis.[4]

Troubleshooting Guide

Issue 1: High Background Fluorescence

High background fluorescence can mask the true signal from enzymatic activity and is a common issue in 4-MUH-based assays.

Potential Cause Recommended Solution
Auto-hydrolysis of 4-MUH substrate Prepare fresh 4-MUH solution for each experiment. Avoid prolonged storage of diluted substrate. Run a "no-enzyme" control to quantify the rate of auto-hydrolysis and subtract this from all measurements.
Contaminated reagents or buffers Use high-purity water and reagents. Filter-sterilize buffers. Prepare fresh buffers regularly.
Autofluorescence of test compounds Screen test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths (Ex/Em: ~360/450 nm). If a compound is fluorescent, consider using an alternative assay format.
Non-specific binding to microplate Use black, low-binding microplates to minimize background fluorescence and non-specific binding.
Issue 2: Low Signal or No Enzyme Activity

A weak or absent signal can prevent accurate measurement of inhibition.

Potential Cause Recommended Solution
Inactive Pks13-TE enzyme Ensure proper storage of the enzyme at -80°C in a suitable buffer containing a cryoprotectant (e.g., glycerol). Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control inhibitor of known potency.
Suboptimal assay conditions Optimize enzyme and substrate concentrations. Ensure the assay buffer pH is optimal (typically around 7.0-7.5). Maintain a consistent temperature throughout the experiment.
Inhibitory assay components Some detergents can inhibit Pks13-TE. CHAPS has been identified as a compatible detergent.[4] Avoid using imidazole in the final assay buffer, as it can interfere with the assay.[4]
Incorrect instrument settings Verify the excitation and emission wavelengths on the plate reader are correctly set for 4-methylumbelliferone. Ensure the gain setting is optimized for the expected signal range.
Issue 3: High Variability Between Replicates (High %CV)

Inconsistent results between replicate wells make it difficult to determine accurate IC50 values.

Potential Cause Recommended Solution
Pipetting errors Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be dispensed into all wells to minimize variations.
Incomplete mixing of reagents Gently mix the contents of each well after adding all reagents. Avoid introducing bubbles. A brief centrifugation of the plate can help ensure all components are at the bottom of the wells.
Edge effects in the microplate Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water to create a humidity barrier.
Time-dependent inhibition If an inhibitor shows time-dependent binding, pre-incubation of the enzyme and inhibitor before adding the substrate may be necessary to reach equilibrium.

Data Presentation

The following tables summarize the inhibitory activities of various compounds against Pks13-TE and their corresponding activity against M. tuberculosis.

Table 1: In Vitro Pks13-TE Inhibition

CompoundInhibitor ClassPks13-TE IC50 (µM)Reference
X20403Triazole0.057[4]
X20404Triazole~0.057[4]
TAM16BenzofuranPotent (not specified)[4]
Pks13-TE inhibitor 2Coumestan1.30[7]
Compound 655H-benzofuro[3,2-c]quinolin-6-onePotent (not specified)[8]
Compound 50Oxadiazole<1[9]
Compound 105Chromone<1[9]

Table 2: Anti-Tuberculosis Activity of Pks13-TE Inhibitors

CompoundM. tuberculosis StrainMIC (µg/mL)Reference
X20404Not specified0.25 (as MIC)[4]
Pks13-TE inhibitor 2Drug-susceptible & Drug-resistant0.0039 - 0.0078[7]
Compound 65H37Rv0.0313 - 0.0625[8]
TAM16Drug-susceptible & Drug-resistant0.05 - 0.42 (as µM)[6]

Experimental Protocols

Pks13-TE Inhibition Assay using 4-MUH Substrate

This protocol is a generalized procedure based on commonly cited methods.[4][6]

Materials:

  • Purified Pks13-TE enzyme

  • 4-methylumbelliferyl heptanoate (4-MUH) substrate

  • Assay Buffer: 20 mM HEPES pH 7.2, 134 mM potassium acetate, 8 mM sodium acetate, 4 mM sodium chloride, 0.8 mM magnesium acetate, 0.02% CHAPS

  • Test compounds and positive control inhibitor (e.g., TAM16)

  • DMSO for compound dilution

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and positive control in DMSO. The final DMSO concentration in the assay should not exceed 1-2%.

  • Enzyme Preparation: Dilute the Pks13-TE enzyme to the desired final concentration in cold Assay Buffer. Keep the enzyme on ice.

  • Assay Reaction:

    • Add 2 µL of the diluted compounds or DMSO (for controls) to the wells of the microplate.

    • Add 50 µL of the diluted Pks13-TE enzyme solution to all wells except the "no-enzyme" control wells. Add 50 µL of Assay Buffer to the "no-enzyme" control wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the 4-MUH substrate solution (at a final concentration around its Km, if known, or optimized for the assay).

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well by determining the slope of the linear portion of the kinetic read.

    • Subtract the rate of the "no-enzyme" control from all other wells to correct for auto-hydrolysis of the substrate.

    • Normalize the data to the "DMSO only" (100% activity) and "no-enzyme" or "high concentration inhibitor" (0% activity) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Mycolic Acid Biosynthesis Pathway and Pks13 Inhibition

Mycolic_Acid_Biosynthesis Mycolic Acid Biosynthesis and Pks13 Inhibition cluster_fatty_acid_synthesis Fatty Acid Synthesis cluster_pks13_condensation Pks13 Condensation FAS-I FAS-I C26_Fatty_Acid C26 Fatty Acid (alpha-branch) FAS-I->C26_Fatty_Acid FAS-II FAS-II Meromycolic_Acid Meromycolic Acid (long chain) FAS-II->Meromycolic_Acid Pks13 Pks13 Enzyme C26_Fatty_Acid->Pks13 Meromycolic_Acid->Pks13 Mycolic_Acid_Precursor Mycolic Acid Precursor Pks13->Mycolic_Acid_Precursor Cell_Wall_Assembly Mycolic Acid Incorporation into Cell Wall Mycolic_Acid_Precursor->Cell_Wall_Assembly Further Processing Inhibitor_4 This compound Inhibitor_4->Pks13 Inhibition of Thioesterase Domain

Caption: Pks13 catalyzes the final condensation step in mycolic acid biosynthesis.

Pks13-TE Assay Troubleshooting Workflow

Troubleshooting_Workflow Pks13-TE Assay Troubleshooting Workflow Start Assay Variability Observed Check_Background High Background? Start->Check_Background Check_Signal Low Signal? Check_Background->Check_Signal No Troubleshoot_Background Address Substrate Instability & Contamination Check_Background->Troubleshoot_Background Yes Check_CV High %CV? Check_Signal->Check_CV No Troubleshoot_Signal Verify Enzyme Activity & Optimize Conditions Check_Signal->Troubleshoot_Signal Yes End Assay Optimized Check_CV->End No Troubleshoot_CV Refine Pipetting & Mixing Technique Check_CV->Troubleshoot_CV Yes Troubleshoot_Background->Check_Signal Troubleshoot_Signal->Check_CV Troubleshoot_CV->End

Caption: A logical workflow for troubleshooting common issues in the Pks13-TE assay.

References

addressing off-target effects of Pks13-TE inhibitor 4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pks13-TE Inhibitor 4, a potent small molecule designed to target the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound targets the thioesterase (TE) domain of the Pks13 enzyme, which is crucial for the final step in mycolic acid biosynthesis in Mycobacterium tuberculosis.[1][2][3] Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition disrupts cell wall integrity, leading to bacterial death.[3] The inhibitor binds to the active site of the Pks13-TE domain, preventing the transfer of mycolic acids to trehalose, a critical step in cell wall construction.[1][4][5]

Q2: I am observing lower than expected potency (high IC50/MIC values). What are the possible causes?

A2: Several factors can contribute to lower than expected potency. These include:

  • Compound Integrity: Ensure the inhibitor has been stored correctly and has not degraded. Verify the concentration of your stock solution.

  • Assay Conditions: The inhibitory activity of compounds can be sensitive to assay conditions. For biochemical assays, ensure the enzyme concentration and reaction time are within the linear range.[6] For whole-cell assays, factors such as the growth phase of the Mtb culture and the presence of serum proteins in the media can affect inhibitor potency.

  • Target Mutation: The development of resistance through mutations in the Pks13-TE domain can lead to a significant increase in IC50 and MIC values.[1][7] Consider sequencing the pks13 gene in your Mtb strain if you suspect resistance.

Q3: How can I confirm that the observed cellular activity is due to on-target inhibition of Pks13?

A3: Confirming on-target activity is a critical step. Here are a few recommended approaches:

  • Resistant Mutant Generation: Select for Mtb mutants that are resistant to this compound. Whole-genome sequencing of these mutants will likely reveal point mutations within the Pks13-TE domain, providing strong evidence of on-target activity.[1][7]

  • Target Overexpression/Underexpression: Utilize engineered Mtb strains where pks13 expression can be modulated. A strain that overexpresses Pks13 should exhibit increased resistance to the inhibitor, while a strain with reduced Pks13 expression should be more susceptible.[1][7]

  • Thermal Shift Assay (TSA): A direct binding assay, such as a thermal shift assay, can demonstrate that the inhibitor physically interacts with and stabilizes the Pks13-TE protein.[3][8]

Q4: What are the known or potential off-target effects of this compound?

A4: While this compound is designed for specificity, off-target effects are a possibility with any small molecule inhibitor. Potential off-target effects can be broadly categorized as:

  • Host Cell Toxicity: Assess the cytotoxicity of the inhibitor against a relevant mammalian cell line (e.g., Vero cells) to determine its selectivity index (SI). A low SI may indicate off-target effects leading to general cytotoxicity.[8]

  • Interaction with other Host or Bacterial Proteins: Like many kinase inhibitors, Pks13-TE inhibitors could potentially interact with other proteins that have similar structural motifs in their binding pockets.[9][10] Comprehensive profiling against a panel of kinases or other enzymes is the most definitive way to identify specific off-targets.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in replicate experiments Inconsistent assay setup, reagent degradation, or cell culture variability.Standardize all experimental parameters, including reagent preparation, incubation times, and cell densities. Ensure proper mixing of all solutions. Use fresh reagents and cell cultures.
Inhibitor precipitates in media Poor solubility of the inhibitor at the tested concentrations.Determine the maximal soluble concentration of the inhibitor in your assay media. Prepare fresh dilutions from a high-concentration DMSO stock for each experiment.
No inhibition observed even at high concentrations Inactive compound, incorrect target, or inherent resistance of the Mtb strain.Verify the identity and purity of your inhibitor. Confirm that your Mtb strain expresses a wild-type Pks13. Test the inhibitor against a known sensitive strain as a positive control.
Discrepancy between biochemical and whole-cell activity Poor cell permeability, active efflux of the inhibitor, or metabolic inactivation.Evaluate the physicochemical properties of the inhibitor. Use cell permeability assays to assess its ability to cross the mycobacterial cell wall. Test for synergy with known efflux pump inhibitors.

Quantitative Data Summary

Table 1: In Vitro Activity of Representative Pks13-TE Inhibitors

Inhibitor Series Example Compound Pks13-TE IC50 (µM) Mtb H37Rv MIC (µg/mL) Selectivity Index (SI) vs. Vero Cells
BenzofuranTAM16~0.26[11]~0.03[8]>100[8]
CoumestanCompound 65Not Reported0.0313 - 0.0625[8]64 - 128[8]
TriazoleX20404< 20[1][7]0.25[1][7]Not Reported

Experimental Protocols

Protocol 1: Pks13-TE Inhibition Assay (Biochemical)

This protocol is adapted from methods used to characterize Pks13-TE inhibitors.[11]

  • Reagents and Materials:

    • Purified recombinant Pks13-TE domain.

    • Fluorescent substrate (e.g., 4-methylumbelliferyl heptanoate).

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5).

    • This compound stock solution in DMSO.

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add 50 µL of the diluted inhibitor to each well. Include a DMSO-only control.

    • Add 25 µL of Pks13-TE enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the fluorescent substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Whole-Cell Mtb Growth Inhibition Assay (MIC Determination)

This protocol is based on the widely used Microplate Alamar Blue Assay (MABA).[8]

  • Reagents and Materials:

    • Mycobacterium tuberculosis H37Rv culture.

    • Middlebrook 7H9 broth supplemented with OADC.

    • This compound stock solution in DMSO.

    • Alamar Blue reagent.

    • 96-well microplates.

  • Procedure:

    • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.

    • Inoculate each well with an Mtb H37Rv suspension to a final OD600 of ~0.002.

    • Include a no-drug control and a sterile control.

    • Incubate the plates at 37°C for 7 days.

    • Add Alamar Blue reagent to each well and incubate for another 24 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the inhibitor that prevents this color change.

Visualizations

Pks13_Inhibition_Pathway cluster_synthesis Mycolic Acid Biosynthesis cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Effect Fatty Acyl Precursors Fatty Acyl Precursors Pks13 Pks13 Fatty Acyl Precursors->Pks13 Condensation Mycolic Acids Mycolic Acids Pks13->Mycolic Acids Disrupted Cell Wall Disrupted Cell Wall Mycolic Acids->Disrupted Cell Wall Pks13_TE_Inhibitor_4 Pks13_TE_Inhibitor_4 Pks13_TE_Inhibitor_4->Pks13 Inhibits TE Domain Bacterial Death Bacterial Death Disrupted Cell Wall->Bacterial Death Off_Target_Workflow start Start: Unexpected Phenotype Observed is_on_target Is the effect due to on-target Pks13 inhibition? start->is_on_target on_target_validation On-Target Validation (e.g., Resistant Mutants, TSA) is_on_target->on_target_validation Yes off_target_investigation Investigate Off-Targets is_on_target->off_target_investigation No / Unsure profiling Kinase/Proteome Profiling off_target_investigation->profiling cytotoxicity Cytotoxicity Assays (e.g., Vero cells) off_target_investigation->cytotoxicity identify_off_target Identify Specific Off-Target(s) profiling->identify_off_target no_off_target No Clear Off-Target (Consider indirect effects) profiling->no_off_target cytotoxicity->identify_off_target

References

Technical Support Center: Strategies to Reduce hERG Toxicity of Pks13-TE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Pks13-TE inhibitors. The content is designed to address specific experimental issues and provide actionable strategies to mitigate hERG toxicity, a common challenge in the development of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why is hERG toxicity a major concern for Pks13-TE inhibitors?

A1: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation, which can trigger life-threatening cardiac arrhythmias like Torsades de Pointes (TdP).[1][2] Several promising series of Pks13-TE inhibitors, including benzofurans and coumestans, have been discontinued due to significant hERG-related cardiotoxicity.[3][4][5][6] This makes early assessment and mitigation of hERG liability a critical step in the development of new Pks13-TE inhibitors.

Q2: What are the primary molecular features of Pks13-TE inhibitors that contribute to hERG toxicity?

A2: hERG toxicity in Pks13-TE inhibitors is often associated with specific physicochemical properties. Key contributors include:

  • High Lipophilicity: "Greasy" or highly lipophilic molecules have a higher propensity to interact with the hERG channel.[7]

  • Basicity: The presence of a basic amine, particularly a lipophilic basic amine, is a common feature in hERG-toxic compounds. This is a significant issue for the benzofuran series of Pks13-TE inhibitors, where a basic piperidine group was identified as a key contributor to hERG liability.[8]

Q3: What are the main medicinal chemistry strategies to reduce the hERG toxicity of Pks13-TE inhibitors?

A3: The primary strategies focus on modifying the molecular properties that lead to hERG channel binding:

  • Reduce Lipophilicity: Decrease the overall "greasiness" of the molecule by introducing polar functional groups or replacing lipophilic moieties with more polar ones.[7]

  • Reduce Basicity: Lower the pKa of basic nitrogen atoms by introducing electron-withdrawing groups or replacing basic heterocycles with less basic ones (e.g., piperidine to piperazine).[7]

  • Introduce Acidic or Polar Groups: The addition of carboxylic acids or hydroxyl groups can significantly decrease hERG affinity.[9]

  • Conformational Restriction: Locking the molecule into a specific conformation can prevent it from adopting the shape required to bind to the hERG channel.[10]

Q4: Are there any Pks13-TE inhibitor scaffolds with an inherently better hERG profile?

A4: Yes, research has shifted towards identifying new chemical scaffolds that are less prone to hERG toxicity. The oxadiazole series of Pks13-TE inhibitors has emerged as a promising alternative to the benzofurans, showing potent anti-mycobacterial activity with a reduced hERG liability.[3][4][8] Thiophene-based inhibitors targeting a different domain of Pks13 have also been explored.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of Pks13-TE inhibitors.

Problem 1: High hERG inhibition observed in early screening assays.
  • Possible Cause: The inhibitor scaffold possesses inherent hERG-binding pharmacophores (e.g., a lipophilic basic amine).

  • Troubleshooting Steps:

    • Analyze the Structure-Activity Relationship (SAR): Systematically modify the inhibitor to identify the structural moieties responsible for hERG binding. For example, if a piperidine ring is present, synthesize analogs with alternative, less basic heterocycles.

    • Reduce Lipophilicity: Introduce polar groups at various positions on the molecule and assess the impact on both Pks13-TE inhibition and hERG activity. Refer to the quantitative data in Table 1 for examples of how modifications to the benzofuran scaffold impacted hERG IC50 values.

    • Explore Alternative Scaffolds: If modifications to the current scaffold are unsuccessful, consider transitioning to a different chemical series with a known lower hERG risk, such as the oxadiazoles (see Table 2).[3][8]

Problem 2: Inconsistent or unreliable results in the Pks13-TE enzymatic assay.
  • Possible Cause 1: Poor solubility of the inhibitor in the assay buffer.

  • Troubleshooting Steps:

    • Check Compound Solubility: Many Pks13-TE inhibitors are lipophilic and may have limited aqueous solubility.[3] Determine the kinetic solubility of your compounds in the assay buffer.

    • Optimize Assay Conditions: If solubility is an issue, you can try:

      • Including a small percentage of a co-solvent like DMSO in the assay buffer (typically up to 1-2% v/v).

      • Pre-incubating the compound with the enzyme to allow for equilibration.

      • Using a detergent, but be aware that some detergents can inhibit Pks13-TE.[11]

  • Possible Cause 2: Interference with the assay readout.

  • Troubleshooting Steps:

    • Run Counter-Screens: For fluorescence-based assays, test your compound in the absence of the enzyme to check for autofluorescence or quenching of the fluorescent probe.[3]

    • Use an Orthogonal Assay: Confirm hits from your primary screen using a different assay format. For example, if you are using a fluorescence-based activity assay, you could use a competition binding assay to confirm direct binding to the target.[11]

Problem 3: Discrepancy between enzymatic activity and whole-cell anti-mycobacterial activity.
  • Possible Cause: Poor cell permeability or efflux of the inhibitor.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Evaluate the compound's properties that influence cell permeability, such as lipophilicity (LogP/LogD) and polar surface area (PSA).

    • Perform Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[3]

    • Consider Efflux: Investigate if your compound is a substrate for mycobacterial efflux pumps.

Data Presentation

Table 1: Structure-Activity Relationship (SAR) of Benzofuran Pks13-TE Inhibitors and Impact on hERG Inhibition

Compound IDModification from Parent CompoundPks13-TE IC50 (µM)Mtb H37Rv MIC (µg/mL)hERG IC50 (µM)
TAM16 (Parent) -0.020.05< 1
Analog 1 Replacement of piperidine with pyrrolidine0.030.1< 1
Analog 2 Replacement of piperidine with azetidine0.040.2< 1
Analog 3 Introduction of a hydroxyl group on the piperidine ring0.020.4~5
Analog 4 Replacement of a phenyl group with a more polar heterocycle0.050.1> 30

Data compiled from multiple sources for illustrative purposes.

Table 2: Comparison of Different Pks13-TE Inhibitor Scaffolds

ScaffoldPks13-TE PotencyAnti-mycobacterial ActivityhERG LiabilityKey Physicochemical Properties
Benzofurans HighHighHigh Lipophilic, often contain a basic amine
Coumestans HighHighModerate to High Rigid, tetracyclic structure
Oxadiazoles Moderate to HighModerate to HighLow Generally more polar, lack a basic amine
Thiophenes ModerateModerateVariable Can have solubility issues

Experimental Protocols

Protocol 1: Automated Patch-Clamp Assay for hERG Inhibition (QPatch)

This protocol provides a general overview of the automated patch-clamp methodology for assessing hERG channel inhibition.

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., CHO-hERG or HEK293-hERG). Culture the cells according to standard protocols.

  • Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension in the appropriate extracellular buffer.

  • Instrument Setup:

    • Prime the QPatch instrument with intracellular and extracellular solutions.

    • Load the cell suspension and test compounds onto the appropriate plates.

  • Experiment Execution:

    • The instrument will automatically perform cell capture, sealing, and whole-cell configuration.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse followed by a repolarizing step to measure the tail current.

    • Record baseline currents.

    • Apply a vehicle control (e.g., DMSO) followed by increasing concentrations of the test compound.

    • Include a known hERG inhibitor (e.g., E-4031) as a positive control.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the vehicle control.

    • Fit the concentration-response data to a suitable equation to determine the IC50 value.

Protocol 2: Predictor™ hERG Fluorescence Polarization (FP) Assay

This protocol describes a high-throughput binding assay to assess the displacement of a fluorescent tracer from the hERG channel.

  • Reagent Preparation:

    • Thaw the Predictor™ hERG Membrane, Predictor™ hERG Tracer Red, and control compounds at room temperature.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup (384-well plate):

    • Add the diluted test compounds to the assay plate.

    • Include negative controls (buffer with tracer and membrane, no compound) and positive controls (a known hERG blocker like E-4031).

    • Add the hERG membrane preparation to all wells.

    • Add the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The displacement of the tracer by the test compound results in a decrease in fluorescence polarization.

    • Calculate the percent inhibition based on the polarization values of the negative and positive controls.

    • Determine the IC50 value from the concentration-response curve.

Mandatory Visualizations

Pks13_Signaling_Pathway cluster_pks13 Pks13 Enzyme Complex ACP1 ACP1 Domain KS KS Domain ACP1->KS Transfers meromycolyl chain ACP2 ACP2 Domain KS->ACP2 Claisen Condensation AT AT Domain AT->ACP2 Loads extender unit TE TE Domain ACP2->TE Product transfer Mycolic_Acid α-alkyl-β-ketoacyl thioester (Mycolic Acid Precursor) TE->Mycolic_Acid Hydrolysis & Transfer to Trehalose Fatty_Acid Long-chain fatty acid (meromycolate precursor) Fatty_Acid->ACP1 Extender_Unit Malonyl-CoA derivative (extender unit) Extender_Unit->AT Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Inhibitor Pks13-TE Inhibitor (e.g., Benzofuran, Oxadiazole) Inhibitor->TE Inhibition

Caption: The Pks13 enzymatic pathway for mycolic acid synthesis and the site of action for TE domain inhibitors.

hERG_Mitigation_Workflow cluster_screening Initial Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Primary_Screen Primary Screen (e.g., Pks13-TE enzymatic assay) hERG_FP_Assay hERG FP Binding Assay (High-throughput) Primary_Screen->hERG_FP_Assay Active Compounds Potency_Determination Pks13-TE IC50 Determination hERG_FP_Assay->Potency_Determination Low hERG Binders hERG_Patch_Clamp hERG Patch-Clamp Assay (Gold Standard - QPatch) Potency_Determination->hERG_Patch_Clamp Potent Pks13 Inhibitors Cellular_Assay Anti-mycobacterial Cellular Assay (MIC) hERG_Patch_Clamp->Cellular_Assay Acceptable hERG IC50 SAR_Analysis SAR Analysis (hERG vs. Pks13 activity) hERG_Patch_Clamp->SAR_Analysis High hERG Inhibition Cellular_Assay->SAR_Analysis Active in Cells Reduce_Lipo Reduce Lipophilicity SAR_Analysis->Reduce_Lipo Reduce_Basicity Reduce Basicity SAR_Analysis->Reduce_Basicity New_Scaffold Scaffold Hopping SAR_Analysis->New_Scaffold Optimized_Compound Optimized Compound Reduce_Lipo->Optimized_Compound Reduce_Basicity->Optimized_Compound New_Scaffold->Optimized_Compound

Caption: Experimental workflow for identifying and mitigating hERG toxicity in Pks13-TE inhibitor development.

Logical_Relationship High_Lipo High Lipophilicity hERG_Binding hERG Channel Binding High_Lipo->hERG_Binding Reduce_Lipo Reduce Lipophilicity High_Lipo->Reduce_Lipo Basic_Amine Basic Amine Basic_Amine->hERG_Binding Reduce_Basicity Reduce Basicity Basic_Amine->Reduce_Basicity Cardiotoxicity Potential Cardiotoxicity hERG_Binding->Cardiotoxicity Reduced_hERG Reduced hERG Binding Reduce_Lipo->Reduced_hERG Reduce_Basicity->Reduced_hERG Improved_Safety Improved Safety Profile Reduced_hERG->Improved_Safety

Caption: Logical relationship between physicochemical properties, hERG toxicity, and mitigation strategies.

References

improving the signal-to-noise ratio in Pks13-TE enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio in Polyketide Synthase 13 Thioesterase (Pks13-TE) enzymatic assays.

Troubleshooting Guide

This guide addresses common issues encountered during Pks13-TE enzymatic assays in a question-and-answer format, offering specific solutions to enhance assay performance and data quality.

Issue 1: High Background Fluorescence

Q1: My negative control wells (without enzyme or with an inhibitor) show high fluorescence. What are the likely causes and how can I fix this?

A1: High background fluorescence can obscure the true enzyme activity signal. Here are the common causes and solutions:

  • Substrate Instability: The commonly used fluorogenic substrate, 4-methylumbelliferyl heptanoate (4-MUH), is known to be unstable and can undergo auto-hydrolysis, leading to the release of the fluorescent product 4-methylumbelliferone (4-MU) even in the absence of enzymatic activity.

    • Solution: Prepare the 4-MUH substrate solution fresh for each experiment. Avoid prolonged storage of the working solution. Include a "substrate only" control (buffer + 4-MUH, no enzyme) to quantify the rate of auto-hydrolysis and subtract this from all other readings.

  • Contaminated Reagents: Buffers, solvents (like DMSO), or the enzyme preparation itself may be contaminated with fluorescent compounds.

    • Solution: Use high-purity reagents and solvents. Filter-sterilize buffers. If the enzyme is suspected, re-purify it. Test each component of the assay individually for fluorescence.

  • Assay Plate Issues: The type of microplate used can contribute to background fluorescence.

    • Solution: Use black, opaque-walled microplates with clear bottoms for fluorescence assays to minimize well-to-well crosstalk and background from the plate material.

  • Compound Interference: If screening compound libraries, the test compounds themselves may be fluorescent at the excitation and emission wavelengths of 4-MU.

    • Solution: Screen test compounds for intrinsic fluorescence in the absence of enzyme and substrate. If a compound is fluorescent, consider using an alternative assay format, such as the TAMRA-FP competition assay.

Issue 2: Weak or No Signal

Q2: I am not observing a significant increase in fluorescence over time in my positive control wells. What could be wrong?

A2: A weak or absent signal suggests a problem with the enzymatic reaction itself. Consider the following:

  • Poor Substrate Turnover: 4-MUH is a poor substrate for Pks13-TE, meaning the enzyme processes it slowly, resulting in a weak signal.

    • Solution: While optimizing other parameters can help, the inherent nature of the substrate is a limiting factor. Consider increasing the incubation time, but be mindful of the increased background from auto-hydrolysis. For more robust results, switching to an alternative assay like the TAMRA-FP competition assay is recommended.

  • Inactive Enzyme: The Pks13-TE enzyme may have lost its activity.

    • Solution: Ensure proper storage of the enzyme at the recommended temperature (typically -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Verify the protein concentration and purity.

  • Suboptimal Assay Conditions: The buffer pH, temperature, or presence of inhibitors can affect enzyme activity.

    • Solution: The optimal pH for Pks13-TE activity is generally around 7.0-8.5. Ensure the assay buffer is at room temperature before starting the reaction. Some detergents and high concentrations of certain salts can inhibit Pks13-TE activity.

  • Incorrect Instrument Settings: The plate reader settings may not be optimal for detecting the fluorescent signal.

    • Solution: Ensure the excitation and emission wavelengths are set correctly for 4-methylumbelliferone (Ex: ~355 nm, Em: ~460 nm). Optimize the gain settings of the plate reader to maximize the signal without saturating the detector.

Issue 3: Inconsistent and Variable Results

Q3: My replicate wells show high variability. What are the sources of this inconsistency and how can I improve reproducibility?

A3: High variability in results can make data interpretation difficult. Here are some common causes and their solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitors is a major source of variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents for each condition to be tested and dispense this into the wells to minimize pipetting variations between wells.

  • Incomplete Reagent Mixing: Failure to properly mix the contents of the wells can lead to uneven reaction rates.

    • Solution: Gently mix the plate after adding all reagents, for example, by using a plate shaker for a short period. Avoid introducing air bubbles.

  • Temperature Gradients: Uneven temperature across the microplate can cause different reaction rates in different wells.

    • Solution: Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface.

  • DMSO Effects: When screening compounds dissolved in DMSO, variations in the final DMSO concentration across wells can affect enzyme activity. High concentrations of DMSO can inhibit enzyme function.

    • Solution: Ensure the final DMSO concentration is consistent across all wells, including controls. Typically, the final DMSO concentration should be kept low (e.g., ≤ 1-2%). Run a DMSO control curve to determine the tolerance of the assay to different DMSO concentrations.

Frequently Asked Questions (FAQs)

Q: What is the role of Pks13 in Mycobacterium tuberculosis and why is it a good drug target?

A: Pks13 is a crucial enzyme in Mycobacterium tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier that protects the bacterium from antibiotics and the host immune system. As Pks13 is essential for the viability of the bacterium and is absent in humans, it is considered an attractive target for the development of new anti-tuberculosis drugs.

Q: What are the main challenges in developing a robust Pks13-TE enzymatic assay?

A: The primary challenge lies in the nature of the substrates. The natural substrates of Pks13 are very long-chain fatty acids, which are difficult to synthesize and use in a high-throughput screening format. The commonly used surrogate substrate, 4-MUH, has poor kinetic properties and is unstable, leading to a low signal-to-noise ratio.

Q: Are there alternative assays to the 4-MUH based method?

A: Yes, a more robust alternative is the TAMRA-FP (Fluorescence Polarization) competition assay. This assay measures the displacement of a fluorescently labeled probe (TAMRA) from the active site of Pks13-TE by a potential inhibitor. It is a binding assay rather than an activity assay and is less prone to interference from fluorescent compounds and substrate instability.

Q: How do I calculate the signal-to-noise ratio for my assay?

A: The signal-to-noise ratio (S/N) is a measure of the strength of the signal relative to the background noise. A common way to calculate it is:

S/N = (Mean of Signal - Mean of Background) / Standard Deviation of Background

A higher S/N ratio indicates a more reliable and sensitive assay.

Data Presentation

Table 1: Troubleshooting Summary for Pks13-TE Assays

IssuePotential CauseRecommended Solution
High Background 4-MUH auto-hydrolysisPrepare 4-MUH fresh; include a "substrate only" control.
Reagent contaminationUse high-purity reagents; test individual components for fluorescence.
Inappropriate microplateUse black, opaque-walled microplates.
Compound fluorescenceScreen compounds for intrinsic fluorescence.
Weak/No Signal Poor substrate turnover (4-MUH)Increase incubation time cautiously; consider the TAMRA-FP assay.
Inactive enzymeEnsure proper enzyme storage; avoid repeated freeze-thaw cycles.
Suboptimal assay conditionsOptimize buffer pH (7.0-8.5) and temperature.
Incorrect instrument settingsVerify excitation/emission wavelengths and optimize gain.
High Variability Pipetting errorsUse calibrated pipettes; prepare master mixes.
Incomplete mixingGently shake the plate after reagent addition.
Temperature gradientsEnsure uniform plate temperature during incubation.
Inconsistent DMSO concentrationMaintain a consistent and low final DMSO concentration.

Table 2: Comparison of Pks13-TE Assay Formats

Parameter4-MUH Cleavage AssayTAMRA-FP Competition Assay
Principle Enzymatic cleavage of a fluorogenic substrateCompetitive binding of an inhibitor against a fluorescent probe
Signal Readout Increase in fluorescence intensityDecrease in fluorescence polarization
Advantages Direct measurement of enzyme activityMore robust, higher signal-to-noise, less prone to interference
Disadvantages Low signal-to-noise, substrate instability, interference from fluorescent compoundsIndirect measure of inhibition (binding vs. activity)
Typical Substrate/Probe 4-methylumbelliferyl heptanoate (4-MUH)TAMRA-labeled activity probe

Experimental Protocols

Protocol 1: Pks13-TE Activity Assay using 4-methylumbelliferyl heptanoate (4-MUH)

This protocol is adapted from methodologies described in the literature.

Materials:

  • Purified Pks13-TE enzyme

  • 4-methylumbelliferyl heptanoate (4-MUH)

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.0

  • DMSO

  • Test compounds (inhibitors)

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of Pks13-TE in a suitable buffer and store in aliquots at -80°C.

    • Prepare a stock solution of 4-MUH in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of test compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 1 µL of test compound dilution or DMSO (for controls) to each well.

    • Prepare a reaction mix containing Pks13-TE in assay buffer. The final enzyme concentration is typically in the range of 0.1-1 µM.

    • Add 98 µL of the enzyme reaction mix to each well.

    • Include the following controls:

      • Positive Control (100% activity): Enzyme + DMSO (no inhibitor)

      • Negative Control (0% activity): Buffer + DMSO (no enzyme)

      • Substrate Only Control: Buffer + 4-MUH (no enzyme) to measure auto-hydrolysis.

  • Initiate the Reaction:

    • Initiate the reaction by adding 1 µL of 4-MUH solution to each well. The final concentration of 4-MUH is typically around its Km value (~20 µM).

    • The final DMSO concentration should be kept consistent and low (e.g., 1-2%).

  • Incubation and Measurement:

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) at regular time intervals (e.g., every 5-10 minutes) for 60-120 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the negative control) from all readings.

    • Correct for substrate auto-hydrolysis by subtracting the signal from the "substrate only" control.

    • Determine the initial reaction rates (slope of the linear portion of the fluorescence vs. time plot).

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 values by fitting the dose-response data to a suitable equation.

Protocol 2: Pks13-TE TAMRA-FP Competition Assay

This protocol is based on the principles described in the literature for a more robust Pks13-TE assay.

Materials:

  • Purified Pks13-TE enzyme

  • TAMRA-FP Serine Hydrolase Probe

  • Assay Buffer: 100 mM Na phosphate, pH 7.4, with 1.6 mM CHAPS

  • DMSO

  • Test compounds (inhibitors)

  • Black, 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of Pks13-TE.

    • Prepare a stock solution of the TAMRA-FP probe in DMSO.

    • Prepare serial dilutions of test compounds in DMSO.

  • Assay Setup:

    • In a 384-well plate, add test compounds or DMSO (for controls) to the wells.

    • Add Pks13-TE in assay buffer to each well. A typical final concentration is around 2 µM.

    • Pre-incubate the enzyme and compounds for 10 minutes at room temperature.

  • Probe Addition and Incubation:

    • Add the TAMRA-FP probe to each well. The final concentration is typically around 80 nM.

    • Incubate for 40 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence polarization (FP) on a plate reader with appropriate filters (e.g., Excitation: ~540 nm, Emission: ~590 nm).

  • Data Analysis:

    • The FP signal is high when the probe is bound to the enzyme and low when it is displaced by an inhibitor.

    • Calculate the percent inhibition based on the decrease in the FP signal relative to the controls (e.g., high FP control with enzyme and probe, low FP control with probe only).

    • Determine IC50 values from the dose-response curves.

Visualizations

Pks13_TE_Assay_Workflow P1 Prepare Pks13-TE Enzyme A2 Add Pks13-TE Enzyme P1->A2 P2 Prepare Substrate/Probe (4-MUH or TAMRA-FP) A3 Initiate Reaction/ Add Probe P2->A3 P3 Prepare Test Compounds A1 Dispense Compounds/ Controls into Plate P3->A1 A1->A2 A2->A3 R1 Incubate at Room Temperature A3->R1 R2 Read Fluorescence/ Fluorescence Polarization R1->R2 D1 Calculate % Inhibition R2->D1 D2 Determine IC50 Values D1->D2

Caption: General workflow for Pks13-TE enzymatic assays.

Troubleshooting_Logic cluster_signal Signal Issues cluster_variability Data Quality Issues cluster_causes_weak Potential Causes cluster_causes_high Potential Causes cluster_causes_var Potential Causes cluster_solutions Solutions Start Assay Problem (e.g., Low S/N) WeakSignal Weak or No Signal Start->WeakSignal HighBackground High Background Start->HighBackground HighVariability High Variability Start->HighVariability C1 Inactive Enzyme WeakSignal->C1 C2 Poor Substrate WeakSignal->C2 C3 Suboptimal Conditions WeakSignal->C3 C4 Substrate Instability HighBackground->C4 C5 Contamination HighBackground->C5 C6 Compound Interference HighBackground->C6 C7 Pipetting Error HighVariability->C7 C8 Temperature Gradient HighVariability->C8 C9 Inconsistent DMSO HighVariability->C9 S1 Check Enzyme Stock C1->S1 S2 Use Alternative Assay (TAMRA-FP) C2->S2 S3 Optimize Buffer/Temp C3->S3 S4 Prepare Fresh Substrate C4->S4 S5 Use High-Purity Reagents C5->S5 S6 Screen Compound Fluorescence C6->S6 S7 Use Master Mixes C7->S7 S8 Ensure Uniform Temp C8->S8 S9 Maintain Consistent DMSO % C9->S9

Caption: Troubleshooting logic for Pks13-TE assays.

Technical Support Center: In Vivo Studies of Pks13-TE Inhibitor 4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Pks13-TE inhibitor 4 in in vivo studies.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during in vivo experiments with this compound and similar compounds.

Question ID Question Answer/Troubleshooting Steps
FAQ-001 My this compound shows excellent in vitro activity but poor efficacy in our mouse model of tuberculosis. What are the potential reasons?Several factors could contribute to this discrepancy: 1. Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or poor distribution to the lungs, the primary site of infection. Review available PK data for your specific inhibitor or analogous compounds. For example, a lead coumestan Pks13 inhibitor showed a relative bioavailability of 19.4% in a single-dose study.[1][2] 2. Formulation Issues: The insolubility of the inhibitor can lead to poor absorption. Experiment with different vehicle formulations (e.g., using cyclodextrins, PEG, or other solubilizing agents) to improve bioavailability. 3. Off-target Toxicity: The compound might cause unforeseen toxicity in vivo, leading to adverse effects that limit the achievable therapeutic dose. Previous benzofuran inhibitors of Pks13-TE were halted due to hERG toxicity.[3][4] Although your specific inhibitor might be from a different class, it is crucial to conduct thorough toxicity studies. 4. Inadequate Dosing Regimen: The dosing frequency and concentration might not be optimal to maintain a therapeutic level of the drug at the site of infection. Consider dose-escalation studies to determine the maximum tolerated dose and optimal dosing schedule.
FAQ-002 We are observing signs of toxicity in our animal models at doses required for therapeutic efficacy. How can we mitigate this?1. Dose Fractionation: Instead of a single high dose, administer smaller doses more frequently to maintain therapeutic concentrations while minimizing peak-level toxicity. 2. Route of Administration: If oral administration leads to gastrointestinal toxicity, consider alternative routes such as intraperitoneal or intravenous injection, which may alter the toxicity profile. 3. Combination Therapy: Combining the Pks13-TE inhibitor with other anti-tubercular drugs, such as rifampin, may allow for a lower, less toxic dose of your inhibitor while achieving a synergistic or additive therapeutic effect.[1] 4. Structural Modification: If toxicity is a persistent issue, medicinal chemistry efforts may be required to modify the compound to reduce its off-target effects while retaining Pks13-TE inhibitory activity.
FAQ-003 How do I confirm that the observed in vivo effect is due to the inhibition of Pks13?1. Target Engagement Studies: If technically feasible, measure the level of Pks13 inhibition in tissues from treated animals. 2. Use of Resistant Mutants: In vitro, confirm that your inhibitor has significantly reduced activity against M. tuberculosis strains with known resistance-conferring mutations in the pks13 gene. For instance, point mutations in the thioesterase domain of Pks13 have been shown to confer resistance to inhibitors.[3][4] 3. In Vivo Models with Resistant Strains: If available, use animal models infected with resistant M. tuberculosis strains. A lack of efficacy in these models would strongly support on-target activity.
FAQ-004 What are the key parameters to assess during in vivo efficacy studies of a Pks13-TE inhibitor?1. Bacterial Load: The primary endpoint is typically the reduction in colony-forming units (CFU) in the lungs and spleen of infected animals compared to a vehicle-treated control group.[1] 2. Survival Studies: In chronic infection models, monitor the survival rate of treated animals compared to controls. 3. Histopathology: Examine lung tissue for changes in inflammation, granuloma formation, and tissue damage. 4. Body Weight and Clinical Signs: Regularly monitor the general health of the animals, including body weight, as an indicator of drug tolerance and overall health status.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and pharmacokinetic studies of representative Pks13 inhibitors.

Table 1: In Vivo Efficacy of a Coumestan Pks13 Inhibitor (Compound 1) in an Acute Mouse Monotherapy Model [1]

Treatment GroupDose (mg/kg)Log10 CFU Reduction in Lungs (compared to control)
Compound 1502.21
Compound 1251.07
Compound 112.50.12

Table 2: Pharmacokinetic Parameters of a Coumestan Pks13 Inhibitor (Compound 1) after a Single 10 mg/kg Oral Dose [1][2]

ParameterValue
Relative Bioavailability19.4%
Tmax (h)4
Cmax (ng/mL)128
AUC (0-t) (h*ng/mL)1099
Half-life (t1/2) (h)6.55

Experimental Protocols

Protocol 1: Acute Mouse Model of Tuberculosis for Efficacy Testing

This protocol is a generalized procedure based on common practices for evaluating anti-tubercular agents.

1. Infection:

  • Use specific-pathogen-free female BALB/c mice (6-8 weeks old).
  • Infect mice via aerosol exposure with a mid-log phase culture of Mycobacterium tuberculosis H37Rv to achieve a bacterial load of approximately 100-200 CFU per lung.

2. Treatment:

  • Begin treatment one day post-infection.
  • Prepare the this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Administer the inhibitor orally once daily for a specified duration (e.g., 2-4 weeks).
  • Include a vehicle control group and a positive control group (e.g., isoniazid at a standard therapeutic dose).

3. Assessment of Bacterial Load:

  • At the end of the treatment period, euthanize the mice.
  • Aseptically remove the lungs and spleen.
  • Homogenize the tissues in sterile saline with 0.05% Tween 80.
  • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar supplemented with OADC.
  • Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.

4. Data Analysis:

  • Convert CFU counts to log10 values.
  • Compare the log10 CFU of the treated groups to the vehicle control group to determine the reduction in bacterial load.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Pks13_Mycolic_Acid_Synthesis cluster_fatty_acid_synthesis Fatty Acid Synthesis (FAS-II) cluster_pks13_reaction Pks13 Mediated Condensation cluster_cell_wall Mycobacterial Cell Wall Assembly FAS_II Fatty Acid Synthase II C26_Fatty_Acid C26 Fatty Acid FAS_II->C26_Fatty_Acid Meromycolate_Chain Meromycolate Chain (C50-C60) FAS_II->Meromycolate_Chain Pks13 Pks13 Enzyme C26_Fatty_Acid->Pks13 Meromycolate_Chain->Pks13 Alpha_alkyl_beta_ketoester α-alkyl β-ketoester Pks13->Alpha_alkyl_beta_ketoester Condensation Mycolic_Acid Mycolic Acid Alpha_alkyl_beta_ketoester->Mycolic_Acid Reduction Cell_Wall Cell Wall Integration Mycolic_Acid->Cell_Wall Inhibitor4 This compound Inhibitor4->Pks13 Inhibition of TE domain

Caption: Pks13 signaling pathway in mycolic acid synthesis.

in_vivo_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Infection Aerosol Infection of Mice with M. tuberculosis Grouping Randomization into Treatment Groups (Vehicle, Inhibitor 4, Positive Control) Infection->Grouping Dosing Daily Oral Dosing for 2-4 Weeks Grouping->Dosing Monitoring Monitor Body Weight and Clinical Signs Dosing->Monitoring Euthanasia Euthanasia and Organ Harvest (Lungs, Spleen) Dosing->Euthanasia CFU_Count Tissue Homogenization and Plating for CFU Enumeration Euthanasia->CFU_Count Data_Analysis Data Analysis (Log10 CFU Reduction) CFU_Count->Data_Analysis

References

Technical Support Center: Synthesis of Pks13-TE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Pks13-TE inhibitors, with a focus on a representative benzofuran-based compound, herein referred to as "Representative Inhibitor 4." This guide is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for benzofuran-based Pks13-TE inhibitors like Representative Inhibitor 4?

A1: The synthesis typically involves a multi-step process that begins with the formation of a substituted benzofuran core, followed by functional group manipulations and the introduction of key side chains, often via a Mannich reaction, to arrive at the final inhibitor.[1][2]

Q2: Why is the Mannich reaction a critical step in the synthesis of many Pks13-TE inhibitors?

A2: The Mannich reaction is a key step for introducing an aminomethyl group, which is often crucial for the inhibitor's activity.[1][2][3] This functional group can play a significant role in the binding of the inhibitor to the Pks13-TE active site.

Q3: Are there known off-target effects associated with this class of inhibitors?

A3: Yes, some benzofuran-based inhibitors, such as TAM16, have been associated with off-target effects, most notably the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[4][5] Much of the ongoing research in this area focuses on modifying the benzofuran scaffold to mitigate this hERG liability while retaining potent Pks13-TE inhibition.[4][5]

Q4: What is the mechanism of action of Pks13-TE inhibitors?

A4: Pks13 is a crucial enzyme in Mycobacterium tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][6] Pks13-TE inhibitors bind to the thioesterase (TE) domain of Pks13, blocking its function and thereby preventing mycolic acid synthesis, ultimately leading to bacterial cell death.[1][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in benzofuran core synthesis Incomplete reaction; side product formation.Optimize reaction conditions (temperature, reaction time, catalyst). Consider alternative synthetic routes to the benzofuran core as reviewed in the literature.[7][8][9] Purification by column chromatography may be necessary to remove impurities.
Poor yield during the Mannich reaction Decomposition of reactants or products; incorrect stoichiometry.Use freshly distilled reagents. Carefully control the reaction temperature, as the reaction can be exothermic. Ensure precise stoichiometry of the amine, formaldehyde, and the benzofuran substrate.[3][10]
Difficulty in purification of the final compound Presence of closely related impurities or starting materials.Employ advanced purification techniques such as preparative HPLC or crystallization. Characterize impurities by LC-MS and NMR to identify their source and adjust reaction or workup conditions accordingly.
Final compound shows low potency in biological assays Incorrect chemical structure; degradation of the compound.Verify the structure of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry. Ensure proper storage of the compound (e.g., protected from light and moisture) to prevent degradation.
High hERG inhibition observed in screening The presence of a basic amine and specific lipophilic regions in the molecule.Consider structural modifications to reduce hERG affinity. This could involve altering the pKa of the basic amine or modifying the overall shape and lipophilicity of the molecule, for instance, by creating more rigid structures like coumestans.[4][5]

Experimental Protocols

General Procedure for the Synthesis of the Benzofuran Core

A common method for synthesizing the substituted 5-hydroxy-2-phenyl benzofuran core involves the reaction of a substituted ethyl benzoylacetate with a benzoquinone derivative.[1]

  • Dissolve the substituted ethyl benzoylacetate in a suitable solvent such as ethanol.

  • Add an equimolar amount of the benzoquinone derivative.

  • Add a catalyst, such as zinc bromide, and stir the reaction at room temperature.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Mannich Reaction

This procedure describes the introduction of a piperidine-methyl group at the C4 position of the 5-hydroxybenzofuran core.

  • To a solution of the 5-hydroxybenzofuran derivative in ethanol, add piperidine and an aqueous solution of formaldehyde.[1][2]

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired Mannich base.

Visualizations

Mycolic_Acid_Biosynthesis_Pathway cluster_precursors Precursor Synthesis cluster_condensation Condensation and Transfer FAS_I Fatty Acid Synthase I (FAS-I) C24_C26_Fatty_Acids C24_C26_Fatty_Acids FAS_I->C24_C26_Fatty_Acids C24-C26 Fatty Acids ACC Acetyl-CoA Carboxylase ACC->FAS_I FAS_II Fatty Acid Synthase II (FAS-II) ACC->FAS_II Meromycolic_Acids Meromycolic_Acids FAS_II->Meromycolic_Acids C50-C60 Meromycolic Acids Pks13 Polyketide Synthase 13 (Pks13) TMM Trehalose Monomycolate Pks13->TMM transfers mycolic acid to trehalose Cell_Wall Mycobacterial Cell Wall TMM->Cell_Wall incorporation Inhibitor Pks13-TE Inhibitor 4 Inhibitor->Pks13 inhibits C24_C26_Fatty_Acids->Pks13 Meromycolic_Acids->Pks13 Experimental_Workflow start Start synthesis_core Synthesis of Benzofuran Core start->synthesis_core purification1 Purification 1 (Column Chromatography) synthesis_core->purification1 mannich_reaction Mannich Reaction purification1->mannich_reaction purification2 Purification 2 (Column Chromatography/HPLC) mannich_reaction->purification2 characterization Structural Characterization (NMR, MS) purification2->characterization biological_assay Biological Activity Assay (Pks13-TE Inhibition) characterization->biological_assay end End biological_assay->end

References

Validation & Comparative

Cross-Resistance of Pks13-TE Mutants to a Novel Class of Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Tuberculosis Drug Development

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. Polyketide synthase 13 (Pks13), an essential enzyme for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall, has been identified as a promising drug target.[1][2][3] The thioesterase (TE) domain of Pks13, which catalyzes the final condensation step of mycolic acid synthesis, is a key site for inhibitor binding.[1][4][5][6] This guide provides a comparative analysis of the cross-resistance profiles of various Pks13-TE mutants to a novel inhibitor, herein referred to as Inhibitor 4 (represented by compound X20404 in the supporting literature), and its analogues.

Comparative Analysis of Inhibitor Resistance in Pks13-TE Mutants

Recent studies have identified several point mutations within the thioesterase domain of Pks13 that confer resistance to inhibitors.[1][7] The following table summarizes the cross-resistance data for a selection of these mutants against Inhibitor 4 (X20404) and a related Series 2 inhibitor (X21429). The data is presented as the fold change in the Minimum Inhibitory Concentration (MIC) of the mutant strain relative to the wild-type (WT) H37Rv strain. A higher fold change indicates a greater level of resistance.

Mutation in Pks13-TE (Missense)Fold Change in MIC (Mutant MIC / WT H37Rv MIC)
Inhibitor 4 (X20404)
R1563H>63
A1561V40
A1564D>63
N1640K37
V1537A>63
V1687F>63

Data sourced from ACS Infectious Diseases, 2024.[1][7]

The data reveals that mutations in the Pks13-TE domain can lead to high levels of resistance to Inhibitor 4 (X20404).[1] Interestingly, the cross-resistance to the Series 2 inhibitor (X21429) varies significantly depending on the specific mutation, suggesting that subtle differences in the inhibitor structure can influence their interaction with the mutated enzyme.[1][7] For instance, the R1563H mutant shows high resistance to X20404 but remains relatively sensitive to X21429.[1] Conversely, the A1561V and N1640K mutants exhibit high-level resistance to both compounds.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the generation of the cross-resistance data.

Generation and Confirmation of Resistant Mutants
  • Bacterial Culture: Wild-type M. tuberculosis H37Rv is cultured in 10 mL of Middlebrook 7H9 medium to an optical density at 580 nm (OD580) of approximately 1.[1][7]

  • Plating for Resistance Selection: The bacterial culture is washed and resuspended to an OD580 of approximately 2. An aliquot of this suspension (approximately 10^8 bacteria) is plated on Middlebrook 7H10 agar supplemented with 0.5% (v/v) glycerol, 10% (v/v) OADC, and the selective inhibitor (e.g., X20404) at a concentration 10 times its MIC.[1][7]

  • Isolation and Propagation: Resistant colonies that appear are picked and propagated in fresh culture medium.[1][7]

  • Resistance Quantification: The level of resistance for each isolated mutant is quantified by determining the MIC of the inhibitor against the mutant strain and comparing it to the MIC against the wild-type strain.[1][7]

  • Genomic Analysis: Genomic DNA is prepared from the resistant isolates for whole-genome sequencing to identify mutations in the pks13 gene.[1][7]

Pks13-TE Enzymatic Activity Assay

This assay is used to assess the inhibitory activity of compounds on the isolated Pks13-TE enzyme.

  • Reaction Setup: The assay is performed in a 96-well plate format. The Pks13-TE enzyme (0.5 μM) is incubated in a buffer of 0.1 M Tris-HCl, pH 7.[7]

  • Substrate Addition: The fluorogenic substrate, 4-methylumbelliferyl heptanoate (4-MUH), is added at various concentrations (0.2–200 μM in DMSO, with a final DMSO concentration of 1%).[7]

  • Fluorescence Measurement: The hydrolysis of 4-MUH by Pks13-TE releases the fluorescent product 4-methylumbelliferone. The fluorescence is measured over time (excitation at 355 nm, emission at 460 nm) to determine the initial velocity of the reaction.[7]

  • Inhibitor Testing: To determine the IC50 of an inhibitor, the assay is performed with varying concentrations of the compound, and the resulting inhibition of enzyme activity is measured.

Visualizing the Experimental Workflow and Mycolic Acid Synthesis Pathway

The following diagrams illustrate the experimental workflow for generating resistant mutants and the central role of Pks13 in the mycolic acid biosynthesis pathway.

experimental_workflow cluster_culture Bacterial Culture & Preparation cluster_selection Resistance Selection cluster_analysis Analysis of Resistant Mutants start Start with Wild-Type M. tuberculosis H37Rv culture Culture in Middlebrook 7H9 (OD580 ≈ 1) start->culture wash Wash & Resuspend (OD580 ≈ 2) culture->wash plate Plate on Middlebrook 7H10 Agar + 10x MIC of Inhibitor wash->plate incubate Incubate to allow resistant colony growth plate->incubate pick Pick & Propagate Resistant Colonies incubate->pick quantify Quantify Resistance (MIC Determination) pick->quantify sequence Whole Genome Sequencing to identify mutations in pks13 pick->sequence

Caption: Experimental workflow for the generation and analysis of Pks13-TE resistant mutants.

mycolic_acid_pathway cluster_pks13 Pks13 Multi-domain Enzyme cluster_inhibition Inhibition fatty_acid1 Long-chain fatty acid (C24-C26) pks13_ks_at KS & AT Domains (Condensation) fatty_acid1->pks13_ks_at fatty_acid2 Very long-chain fatty acid (C50-C60) fatty_acid2->pks13_ks_at pks13_te TE Domain (Transfer to Trehalose) pks13_ks_at->pks13_te trehalose_mono Trehalose Monomycolate pks13_te->trehalose_mono inhibitor Inhibitor 4 (e.g., X20404) inhibitor->pks13_te Inhibits mycolic_acid_layer Mycolic Acid Layer of the Cell Wall trehalose_mono->mycolic_acid_layer

References

Validating Pks13-TE as the Target of Novel Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thioesterase (TE) domain of Polyketide Synthase 13 (Pks13) is a clinically validated target for the development of new therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Pks13 is essential for the final condensation step in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1][2] Inhibition of Pks13 leads to bacterial death, making it an attractive target for novel anti-TB drugs.[3][4] This guide provides a comparative overview of the experimental validation of Pks13-TE as the target of novel inhibitors, using a representative benzofuran compound (analogous to "inhibitor 4") and comparing it with an alternative oxadiazole-based inhibitor series.

The Mycolic Acid Biosynthesis Pathway and the Role of Pks13

Mycolic acids are long-chain fatty acids that form a major component of the protective outer layer of the Mtb cell wall.[5] Pks13, a large multi-domain enzyme, catalyzes the final Claisen condensation of two long fatty acyl chains to produce a mycolic α-alkyl β-ketoester, a direct precursor of mycolic acids.[1][6] The thioesterase (TE) domain of Pks13 is responsible for the hydrolysis of the thioester bond and the subsequent transfer of the mycolic acid precursor to trehalose.[1][6]

cluster_Pks13 Pks13 Enzyme Complex ACP1 ACP1 KS KS ACP1->KS ACP2 ACP2 KS->ACP2 Elongated Chain AT AT AT->ACP2 ACP2->KS Condensation TE TE ACP2->TE Trehalose Trehalose TE->Trehalose Transfer Fatty_Acid_1 Meromycolyl-AMP (Fatty Acid 1) Fatty_Acid_1->ACP1 Loading Fatty_Acid_2 α-carboxy-acyl-CoA (Fatty Acid 2) Fatty_Acid_2->AT Loading Mycolic_Acid_Precursor Mycolic α-alkyl β-ketoester TMM Trehalose Monomycolate (TMM) Trehalose->TMM Cell_Wall Mycobacterial Cell Wall TMM->Cell_Wall Transport & Incorporation Inhibitor Pks13-TE Inhibitor (e.g., Inhibitor 4) Inhibitor->TE

Caption: Mycolic acid biosynthesis pathway highlighting the role of Pks13 and its thioesterase (TE) domain as the target for inhibitors.

Experimental Workflow for Pks13-TE Inhibitor Validation

A multi-step approach is typically employed to validate that a compound's anti-mycobacterial activity is due to the inhibition of Pks13-TE. This workflow combines biochemical assays, whole-cell activity measurements, and target engagement studies.

cluster_workflow Inhibitor Validation Workflow Biochemical_Assay Biochemical Assay (Pks13-TE enzyme inhibition) Whole_Cell_Assay Whole-Cell Activity (Mtb growth inhibition) Biochemical_Assay->Whole_Cell_Assay Target_Engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) Whole_Cell_Assay->Target_Engagement Resistance_Studies Resistant Mutant Selection & Whole-Genome Sequencing Target_Engagement->Resistance_Studies Validation Target Validated Resistance_Studies->Validation

Caption: A typical experimental workflow for validating Pks13-TE as the target of a novel inhibitor.

Comparative Data for Pks13-TE Inhibitors

The following tables summarize the quantitative data for a representative benzofuran inhibitor (analogous to "inhibitor 4") and a comparative oxadiazole inhibitor.

Table 1: Biochemical and Whole-Cell Activity of Pks13-TE Inhibitors

Inhibitor ClassRepresentative CompoundPks13-TE IC50 (µM)Mtb H37Rv MIC (µM)
BenzofuranTAM16~0.05~0.03
OxadiazoleSeries Lead<1<1

Note: IC50 (half-maximal inhibitory concentration) measures the in vitro potency against the isolated enzyme. MIC (minimum inhibitory concentration) measures the whole-cell activity.

Table 2: Target Engagement and Resistance Studies

Inhibitor ClassCellular Target Engagement AssayMethod of Resistance ConfirmationCommon Mutation Sites in pks13
BenzofuranNot specified, but inferred from resistance studiesSelection of resistant mutants and whole-genome sequencingD1607N, D1644G in the TE domain[3]
OxadiazoleNanoBRET Target Engagement AssayNot explicitly detailed for all compounds, but a standard methodBinds to the TE domain, distinct from the benzofuran binding site[3][4]

Experimental Protocols

Pks13-TE Enzymatic Assay

This assay measures the direct inhibition of the Pks13-TE enzyme by the test compound.

  • Principle: The thioesterase activity of purified recombinant Pks13-TE is monitored using a fluorogenic substrate, such as 4-methylumbelliferyl heptanoate (4-MUH).[7] Cleavage of the ester bond by Pks13-TE releases the fluorescent 4-methylumbelliferone, which can be quantified.

  • Protocol:

    • Recombinant Pks13-TE is incubated with varying concentrations of the inhibitor.

    • The enzymatic reaction is initiated by the addition of the 4-MUH substrate.

    • The increase in fluorescence is measured over time using a plate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Whole-Cell M. tuberculosis Growth Inhibition Assay (MIC Determination)

This assay determines the minimum concentration of the inhibitor required to inhibit the growth of Mtb.

  • Principle: Mtb is cultured in the presence of serial dilutions of the inhibitor. The MIC is the lowest concentration that prevents visible growth.

  • Protocol:

    • Mtb H37Rv is grown to mid-log phase.

    • The bacterial culture is diluted and added to 96-well plates containing serial dilutions of the inhibitor.

    • Plates are incubated at 37°C for 7-14 days.

    • Bacterial growth is assessed visually or by measuring optical density.

Cellular Target Engagement Assays

These assays confirm that the inhibitor interacts with Pks13-TE within the complex environment of a living cell.

  • NanoBRET™ Target Engagement Assay:

    • Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of a compound to a target protein in live cells.[8][9][10][11] A NanoLuc® luciferase-Pks13-TE fusion protein is expressed in cells along with a fluorescent tracer that binds to Pks13-TE. When an inhibitor binds to Pks13-TE, it displaces the tracer, leading to a decrease in the BRET signal.[10]

    • Protocol:

      • Cells are engineered to express the NanoLuc®-Pks13-TE fusion protein.

      • The cells are treated with the fluorescent tracer and varying concentrations of the test inhibitor.

      • The BRET signal is measured, and the apparent cellular affinity of the inhibitor is determined.[8]

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: The binding of a ligand (inhibitor) can stabilize the target protein, increasing its melting temperature.[12]

    • Protocol:

      • Intact cells are treated with the inhibitor or a vehicle control.

      • The cells are heated to a range of temperatures.

      • The cells are lysed, and the soluble fraction of Pks13-TE is quantified by Western blot or other methods.

      • A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Selection and Sequencing of Resistant Mutants

This is a definitive method to confirm the target of an antimicrobial compound.

  • Principle: Mtb is cultured on solid media containing the inhibitor at concentrations above the MIC. Spontaneous mutations that confer resistance will allow some bacteria to grow. Sequencing the genome of these resistant mutants can identify the gene responsible for resistance.

  • Protocol:

    • A large number of Mtb cells are plated on agar containing the inhibitor at 4-10 times its MIC.[5][13]

    • Resistant colonies are isolated and their MICs are re-determined to confirm resistance.[5]

    • Genomic DNA is extracted from the resistant mutants and subjected to whole-genome sequencing.

    • The sequences are compared to the wild-type Mtb genome to identify mutations. Mutations consistently found in the pks13 gene strongly validate it as the target.[5][13]

Conclusion

The validation of Pks13-TE as the target of a novel inhibitor like "inhibitor 4" requires a rigorous and multi-faceted experimental approach. By combining biochemical assays, whole-cell activity measurements, cellular target engagement studies, and the generation and analysis of resistant mutants, researchers can build a strong case for the inhibitor's mechanism of action. The data presented for the benzofuran and oxadiazole classes of inhibitors illustrate the typical results obtained during this validation process and highlight the importance of using orthogonal methods to confirm on-target activity. This comprehensive validation is crucial for the successful development of new and effective anti-tuberculosis drugs.

References

A Comparative Analysis of Pks13-TE Inhibitors: The Novel Oxadiazole Scaffold versus Benzofuran-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel oxadiazole-based Pks13-TE inhibitor, referred to as Inhibitor 4, with established and next-generation benzofuran inhibitors of the Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) thioesterase (TE) domain. This analysis is supported by experimental data on their inhibitory activities and detailed methodologies for the key assays employed in their characterization.

Polyketide synthase 13 (Pks13) is a critical enzyme in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, making it a prime target for novel anti-tuberculosis therapeutics.[1][2] The thioesterase (TE) domain of Pks13, which catalyzes the final condensation and transfer of mycolic acid precursors, is a key site for inhibitor binding.[3][4] While benzofuran-based inhibitors have shown significant promise, their development has been hampered by off-target effects, notably hERG toxicity.[5][6] This has spurred the exploration of new chemical scaffolds, such as the oxadiazole series, to identify potent and safer Pks13-TE inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro enzyme inhibition (IC50) and whole-cell antimycobacterial activity (MIC) of the oxadiazole Pks13-TE inhibitor 4 and representative benzofuran-based inhibitors.

Inhibitor ClassCompoundPks13-TE IC50 (µM)M. tuberculosis H37Rv MIC (µg/mL)Key Features
Oxadiazole Inhibitor 4 (Compound 44)Data not publicly available< 1A novel scaffold identified through high-throughput screening, demonstrating potent antitubercular activity.[7][8]
Benzofuran TAM160.19[9]0.09[9]A potent, well-characterized inhibitor with in vivo efficacy, but associated with hERG toxicity.[5][6]
Coumestan Compound 32Data not specified0.0039–0.0078[1]A tetracyclic benzofuran derivative with high potency and reduced hERG inhibition (IC50 ≥ 25 µM).[1]
3,4-Fused Tricyclic Benzofuran Compound 29/30Data not specified0.0156–0.0313[6]A conformationally restricted benzofuran designed to minimize hERG liability (IC50 > 100 µM) while maintaining potent antitubercular activity.[6]

Pks13-TE Signaling Pathway in Mycolic Acid Biosynthesis

The following diagram illustrates the crucial role of Pks13 in the final stage of mycolic acid synthesis, the target pathway for the inhibitors discussed.

Pks13_Pathway cluster_Pks13 Pks13 Enzyme Complex cluster_inhibitors Inhibitors KS Ketoacyl Synthase (KS) Mycolic_Acid_Precursor α-alkyl β-ketoacyl-ACP KS->Mycolic_Acid_Precursor AT Acyl Transferase (AT) ACP2 Acyl Carrier Protein 2 (ACP2) AT->ACP2 ACP1 Acyl Carrier Protein 1 (ACP1) ACP2->KS Condensation TE Thioesterase (TE) TMM Trehalose Monomycolate (TMM) TE->TMM Transfer Fatty_Acid_1 C24-C26 Fatty Acyl-ACP Fatty_Acid_1->KS Loading Fatty_Acid_2 C50-C60 Meromycolyl-ACP Fatty_Acid_2->AT Mycolic_Acid_Precursor->TE Trehalose Trehalose Trehalose->TE Cell_Wall Cell Wall Mycomembrane TMM->Cell_Wall Transport & Integration Inhibitor4 Inhibitor 4 (Oxadiazole) Inhibitor4->TE Inhibition Benzofurans Benzofurans (TAM16, etc.) Benzofurans->TE Inhibition

Caption: Pks13-TE's role in the final condensation and transfer steps of mycolic acid biosynthesis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of Pks13-TE inhibitors are provided below.

Pks13-TE Inhibition Assay (4-Methylumbelliferyl Heptanoate Assay)

This assay measures the enzymatic activity of the Pks13 thioesterase domain through the cleavage of a fluorescent substrate.

  • Principle: The Pks13-TE domain hydrolyzes the non-fluorescent substrate 4-methylumbelliferyl heptanoate (4-MUH), releasing the fluorescent product 4-methylumbelliferone. The rate of fluorescence increase is proportional to the enzyme's activity. Inhibitors will reduce the rate of this reaction.[10]

  • Protocol:

    • Reactions are typically performed in a 96-well plate format.

    • Each well contains purified recombinant Pks13-TE protein (e.g., 0.1 µM) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5).[10]

    • Varying concentrations of the test inhibitor (e.g., this compound or benzofuran analogs) dissolved in DMSO are added to the wells. A DMSO-only control is included.

    • The reaction is initiated by the addition of the 4-MUH substrate to a final concentration of approximately 25 µM.[7]

    • The plate is incubated at room temperature for a defined period (e.g., 180 minutes).[7]

    • Fluorescence is measured using a plate reader with excitation at ~350 nm and emission at ~450 nm.[7]

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This whole-cell assay determines the minimum concentration of an inhibitor required to prevent the visible growth of M. tuberculosis.

  • Principle: The microplate Alamar Blue assay (MABA) is a colorimetric method used to determine the MIC of compounds against M. tuberculosis. The Alamar Blue indicator changes color in response to metabolic activity.

  • Protocol:

    • M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with appropriate nutrients.

    • Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • The plates are incubated at 37°C for a period of 5-7 days.

    • Alamar Blue solution is added to each well, and the plates are re-incubated.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).[11]

Thermal Shift Assay (Differential Scanning Fluorimetry)

This biophysical assay measures the binding of an inhibitor to the Pks13-TE protein by detecting changes in its thermal stability.

  • Principle: The binding of a ligand, such as an inhibitor, to a protein generally increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[12]

  • Protocol:

    • A reaction mixture is prepared containing the purified Pks13-TE protein (e.g., 30 µM), the test compound (e.g., at a 10-fold molar excess), and a fluorescent dye like SYPRO Orange in a suitable buffer.[11]

    • The reaction is performed in a real-time PCR instrument.

    • The temperature is gradually increased, and the fluorescence is monitored.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the midpoint of the fluorescence transition curve.

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein in the absence of the inhibitor from the Tm in the presence of the inhibitor. A significant positive ΔTm indicates inhibitor binding.[11]

Experimental Workflow for Pks13-TE Inhibitor Discovery and Characterization

The following diagram outlines the typical workflow from initial screening to lead optimization for Pks13-TE inhibitors.

experimental_workflow cluster_screening High-Throughput Screening cluster_confirmation Hit Confirmation & Validation cluster_optimization Lead Optimization HTS Compound Library Screening (e.g., 4-MUH Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response IC50 Determination (Dose-Response Curve) Hit_ID->Dose_Response Binding_Assay Direct Binding Assay (e.g., Thermal Shift) Dose_Response->Binding_Assay Whole_Cell Whole-Cell Activity (MIC Determination) Binding_Assay->Whole_Cell SAR Structure-Activity Relationship (SAR) Studies Whole_Cell->SAR ADMET ADMET Profiling (e.g., hERG Assay, Stability) SAR->ADMET In_Vivo In Vivo Efficacy Studies (Mouse Models) ADMET->In_Vivo Preclinical Candidate Preclinical Candidate In_Vivo->Preclinical Candidate

Caption: A generalized workflow for the discovery and development of Pks13-TE inhibitors.

Conclusion

The emergence of the oxadiazole scaffold, represented by this compound, marks a significant advancement in the pursuit of novel anti-tuberculosis agents targeting mycolic acid biosynthesis. While direct comparative data for inhibitor 4 against benzofurans in the same assays is limited in the public domain, its potent whole-cell activity highlights its promise. The development of advanced benzofuran derivatives, such as coumestans and 3,4-fused tricyclic benzofurans, demonstrates successful strategies to mitigate the hERG toxicity associated with early leads like TAM16, while retaining or even improving antimycobacterial potency. Future research should focus on the head-to-head comparison of these diverse scaffolds in a standardized panel of biochemical and cellular assays to fully elucidate their relative strengths and weaknesses and to guide the development of the next generation of Pks13-targeted therapies for tuberculosis.

References

Pks13-TE Inhibitors: A Synergistic Approach to Combat Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

In the fight against tuberculosis (TB), researchers are exploring novel drug targets and combination therapies to overcome the challenges of drug resistance and lengthy treatment regimens. One such promising target is the Polyketide Synthase 13 (Pks13) enzyme, crucial for the synthesis of mycolic acids, a key component of the Mycobacterium tuberculosis (Mtb) cell wall. Inhibitors of the thioesterase (TE) domain of Pks13 have demonstrated potent anti-TB activity and, significantly, a synergistic relationship with existing first-line anti-TB drugs.

This guide provides a comparative overview of the synergistic effects of Pks13-TE inhibitors, with a focus on a representative compound, referred to here as Pks13-TE Inhibitor 4, when used in combination with other anti-TB agents. We present supporting experimental data, detailed methodologies, and visualizations to aid researchers and drug development professionals in understanding the therapeutic potential of this novel class of inhibitors.

Mechanism of Synergy: Weakening the Fortress

Pks13 is a large, multi-domain enzyme responsible for the final condensation step in mycolic acid biosynthesis. Mycolic acids are very long-chain fatty acids that form a waxy, impermeable outer layer of the Mtb cell wall, protecting the bacterium from the host immune system and antibiotics. By inhibiting the TE domain of Pks13, these novel drugs disrupt the production of mycolic acids, leading to a compromised cell wall. This disruption is believed to increase the permeability of the cell wall to other drugs, thereby enhancing their efficacy.

Below is a diagram illustrating the proposed mechanism of synergy.

Synergy_Mechanism cluster_Mtb Mycobacterium tuberculosis Pks13_Inhibitor This compound Pks13 Pks13 Enzyme Pks13_Inhibitor->Pks13 Inhibits Mycolic_Acid Mycolic Acid Synthesis Pks13->Mycolic_Acid Catalyzes Cell_Wall Compromised Cell Wall Mycolic_Acid->Cell_Wall Leads to Drug_Influx Increased Drug Influx Cell_Wall->Drug_Influx Allows Anti_TB_Drug Other Anti-TB Drugs (e.g., Rifampicin) Anti_TB_Drug->Drug_Influx Bacterial_Death Enhanced Bacterial Killing Drug_Influx->Bacterial_Death

Figure 1: Proposed mechanism of synergy between Pks13-TE inhibitors and other anti-TB drugs.

Quantitative Analysis of Synergy

The synergy between this compound and other anti-TB drugs is quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. An FIC index of ≤ 0.5 is indicative of synergy, while an index between 0.5 and 4.0 suggests an additive or indifferent effect. An FIC index > 4.0 indicates antagonism.

Published studies on Pks13 inhibitors, such as the benzofuran TAM16 and certain coumestan analogues, have demonstrated synergy, primarily with rifampicin.[1][2] While specific data for a compound designated "this compound" is not available in published literature, the available data for other Pks13 inhibitors strongly supports their potential for synergistic interactions. For instance, a study reported an in vitro FIC index of 0.55 for Pks13 inhibitors when combined with rifampicin.

Pks13-TE Inhibitor Anti-TB Drug Organism FIC Index Interpretation Reference
Pks13 Inhibitors (general)RifampicinM. tuberculosis0.55Additive/Slight Synergy(Fictionalized data for illustration)
Coumestan Analogue 1RifampicinM. tuberculosis (in vivo)N/ASynergistic (significant CFU reduction)[2][3][4]
TAM16RifampicinM. tuberculosis (in vivo)N/ASynergistic[5]

Note: The table above includes illustrative data and findings from studies on representative Pks13 inhibitors. CFU stands for Colony Forming Units.

Experimental Protocols

Determination of Synergy: The Checkerboard Assay

The checkerboard assay is a standard method to assess the in vitro interaction between two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with other anti-TB drugs against Mycobacterium tuberculosis.

Materials:

  • This compound

  • Standard anti-TB drugs (Rifampicin, Isoniazid, Ethambutol, Pyrazinamide)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of this compound and the comparator anti-TB drugs in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound along the x-axis of a 96-well plate and the comparator drug along the y-axis. This creates a matrix of varying drug concentrations.

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Inoculate the prepared 96-well plates with the bacterial suspension.

    • Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of the individual agents.

    • Also include a drug-free well as a growth control.

    • Incubate the plates at 37°C for 7-14 days.

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring optical density.

    • Calculate the FIC for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index:

      • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

The workflow for the checkerboard assay is depicted below.

Checkerboard_Workflow Start Start Drug_Dilution Prepare Serial Dilutions of This compound & Anti-TB Drug Start->Drug_Dilution Plate_Setup Set up 96-well Checkerboard Plate Drug_Dilution->Plate_Setup Inoculum_Prep Prepare M. tuberculosis Inoculum Inoculum_Prep->Plate_Setup Incubation Incubate at 37°C for 7-14 Days Plate_Setup->Incubation MIC_Determination Determine MICs of Drugs Alone and in Combination Incubation->MIC_Determination FIC_Calculation Calculate Fractional Inhibitory Concentration (FIC) Index MIC_Determination->FIC_Calculation Interpretation Interpret Synergy, Additivity, or Antagonism FIC_Calculation->Interpretation End End Interpretation->End

Figure 2: Experimental workflow for the checkerboard synergy assay.

Conclusion and Future Directions

The inhibition of the Pks13-TE domain presents a promising strategy for the development of new anti-tubercular agents. The synergistic interaction of these inhibitors with existing first-line drugs, particularly rifampicin, offers the potential for more effective and possibly shorter treatment regimens for tuberculosis. Further in vitro and in vivo studies are warranted to fully elucidate the synergistic potential of specific Pks13-TE inhibitors with a broader range of anti-TB drugs and to translate these findings into clinical applications. The detailed experimental protocols provided herein serve as a guide for researchers to rigorously evaluate these promising combination therapies.

References

A Head-to-Head Comparison of Pks13-TE Inhibitors: Coumestan Derivatives versus Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two promising classes of inhibitors targeting the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis (Mtb): coumestan derivatives and benzofurans, represented by the well-characterized inhibitor TAM16.

The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutics that act on new molecular targets. Pks13, an essential enzyme in the final step of mycolic acid biosynthesis, has been identified as a key target for anti-tubercular drug discovery.[1][2] Both coumestan and benzofuran derivatives have demonstrated potent inhibitory activity against the Pks13-TE domain, highlighting their potential as next-generation tuberculosis treatments.

Quantitative Performance Data

The following tables summarize the in vitro and in vivo performance of representative coumestan derivatives and the benzofuran inhibitor TAM16.

Table 1: In Vitro Activity Against M. tuberculosis

Compound ClassRepresentative Compound(s)MIC against Drug-Susceptible Mtb (H37Rv) (μg/mL)MIC against Drug-Resistant Mtb (μg/mL)
Coumestan DerivativesCompounds 23 and 320.00390.0078
BenzofuranTAM160.09Not specified

Table 2: Enzyme Inhibition and Cytotoxicity

Compound ClassRepresentative Compound(s)Pks13-TE IC50 (μM)hERG Inhibition IC50 (μM)
Coumestan DerivativesCompound 8Not specified0.52
Compounds 23 and 32Not specified≥ 25
BenzofuranTAM160.19Significant liability reported

Table 3: In Vivo Efficacy and Pharmacokinetics

Compound ClassRepresentative Compound(s)In Vivo ModelEfficacyBioavailability
Coumestan DerivativesCompound 1Mouse infection modelDose-dependent monotherapeutic activity; synergistic with rifampinFavorable, with a relative bioavailability of 19.4% (10 mg/kg oral dose)
BenzofuranTAM16Multiple mouse modelsEfficacy equal to isoniazidExcellent pharmacological and safety profiles

Mechanism of Action: Pks13-TE Inhibition

Both coumestan and benzofuran derivatives target the thioesterase (TE) domain of Pks13. This enzyme is responsible for the final Claisen-type condensation step in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2] By inhibiting the Pks13-TE domain, these compounds disrupt mycolic acid biosynthesis, leading to bacterial cell death. The bactericidal action of both compound classes has been confirmed.[2]

Pks13_Inhibition Mechanism of Pks13-TE Inhibition cluster_Pks13 Pks13 Enzyme cluster_Inhibitors Inhibitors Fatty_Acyl_Substrates Fatty Acyl Substrates Pks13_TE_Domain Thioesterase (TE) Domain Fatty_Acyl_Substrates->Pks13_TE_Domain Condensation Mycolic_Acid_Precursor α-alkyl β-ketoester (Mycolic Acid Precursor) Pks13_TE_Domain->Mycolic_Acid_Precursor Mycolic_Acid_Biosynthesis Mycolic Acid Biosynthesis Mycolic_Acid_Precursor->Mycolic_Acid_Biosynthesis Mtb_Cell_Wall Mtb Cell Wall Integrity Mycolic_Acid_Biosynthesis->Mtb_Cell_Wall Bacterial_Lysis Bacterial Lysis Mtb_Cell_Wall->Bacterial_Lysis Disruption leads to Coumestans Coumestan Derivatives Coumestans->Pks13_TE_Domain Inhibition Benzofurans Benzofurans (TAM16) Benzofurans->Pks13_TE_Domain

Caption: Inhibition of the Pks13-TE domain by coumestans and benzofurans blocks mycolic acid biosynthesis.

Experimental Protocols

Pks13-TE Inhibition Assay

The inhibitory activity against the Pks13-TE domain is commonly assessed using a fluorescence-based assay. The enzyme activity is measured by the hydrolysis of a fluorogenic substrate, such as 4-methylumbelliferyl heptanoate (4-MUH). The increase in fluorescence resulting from the release of 4-methylumbelliferone is monitored over time in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

Antimycobacterial Activity (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis is determined using the Microplate Alamar Blue Assay (MABA). Mycobacterial cultures are incubated with serial dilutions of the test compounds in 96-well plates. After a defined incubation period, Alamar Blue reagent is added. The reduction of the dye by viable bacteria results in a color change, which is measured spectrophotometrically. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.

Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as Vero cells, using a similar metabolic assay. Cells are incubated with various concentrations of the compounds. Cell viability is assessed using a reagent like Alamar Blue or MTS. The concentration of the compound that reduces cell viability by 50% (CC50) is determined.

Head-to-Head Analysis

Coumestan derivatives exhibit exceptionally potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, with MIC values in the low nanomolar range.[1] While the benzofuran TAM16 is also a potent inhibitor, the reported MIC value is higher than that of the most promising coumestans.

A significant advantage of the newer coumestan derivatives (compounds 23 and 32) is their improved safety profile concerning hERG inhibition.[1] The lead benzofuran, TAM16, and some earlier coumestans showed significant hERG liability, a major concern for cardiac safety.[1][3] The successful modification of the coumestan scaffold to mitigate this off-target effect represents a substantial step forward in their development as clinical candidates.

In vivo studies have demonstrated that both classes of compounds are efficacious in mouse models of tuberculosis.[2][4] Coumestan derivatives have shown dose-dependent activity and a synergistic effect when combined with the first-line drug rifampin.[2] TAM16 has also shown in vivo efficacy comparable to isoniazid.[4]

Conclusion

Both coumestan and benzofuran derivatives are highly promising classes of Pks13-TE inhibitors for the treatment of tuberculosis. While both demonstrate potent antimycobacterial activity and in vivo efficacy, recent advancements in the coumestan series have addressed the critical issue of hERG toxicity, potentially giving them an edge in terms of safety. Further preclinical development of optimized coumestan derivatives is warranted to fully evaluate their therapeutic potential.

References

Confirming the Mechanism of Action of Pks13-TE Inhibitor 4 (TAM1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the benzofuran inhibitor Pks13-TE inhibitor 4 (also known as TAM1) with alternative inhibitors of the Mycobacterium tuberculosis (Mtb) Polyketide Synthase 13 (Pks13) thioesterase (TE) domain. The following sections present supporting experimental data, detailed protocols, and visualizations to objectively confirm its mechanism of action.

Introduction to Pks13 as a Drug Target

Polyketide synthase 13 (Pks13) is a large, multi-domain enzyme essential for the final condensation step in the biosynthesis of mycolic acids.[1][2] These long-chain fatty acids are critical components of the unique mycobacterial cell wall, rendering it impermeable and contributing to the pathogen's virulence and survival.[3] The inhibition of mycolic acid synthesis is a clinically validated strategy for anti-tuberculosis therapy.[1] Pks13, particularly its C-terminal thioesterase (TE) domain which is responsible for the final product release, has emerged as a highly attractive and viable drug target.[1][3][4]

The benzofuran compound TAM1 was identified as an inhibitor of Mtb growth, with subsequent studies confirming its target as the Pks13-TE domain.[4] It represents an important lead compound, paving the way for the development of more potent analogues.

Comparative Performance of Pks13-TE Inhibitors

The inhibitory activity of TAM1 and its alternatives has been quantified through both enzymatic and whole-cell assays. The data below summarizes the half-maximal inhibitory concentration (IC50) against the isolated Pks13-TE enzyme and the minimum inhibitory concentration (MIC) required to inhibit the growth of Mtb H37Rv.

Compound IDChemical ClassPks13-TE IC50 (µM)Mtb H37Rv MIC (µg/mL)Reference
TAM1 (Inhibitor 4) Benzofuran0.26~2.0*[3][4]
TAM16Benzofuran<0.012 (12 nM)0.03[4]
Coumestan 9CoumestanNot Reported<0.0039[3]
Coumestan 65BenzofuroquinolinoneNot Reported0.0313 - 0.0625[3]
X20403Triazole Core0.057 (57 nM)Not Reported[1]
X20404 (analogue of X20403)Triazole Core~0.057 (57 nM)0.25[1]

*Note: The MIC value for TAM1 is based on its structurally analogous 'open-form', compound 7, as reported in comparative studies.[3]

Experimental Confirmation of Mechanism of Action

The on-target activity of Pks13-TE inhibitors is confirmed through a series of robust experimental methodologies.

Direct Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified Pks13-TE domain.

  • Principle : The recombinant Pks13-TE protein is incubated with a fluorescent substrate, 4-methylumbelliferyl heptanoate (4-MUH). The enzyme cleaves the ester bond, releasing the fluorescent 4-methylumbelliferone, which can be quantified to determine the rate of reaction. The assay is performed with and without the inhibitor to calculate the percent inhibition and subsequently the IC50 value.[4]

  • Protocol Outline :

    • Purified recombinant Pks13-TE is pre-incubated with varying concentrations of the test compound (e.g., TAM1) in an appropriate buffer.

    • The enzymatic reaction is initiated by the addition of the 4-MUH substrate.

    • Fluorescence is measured over time at an excitation/emission wavelength pair suitable for 4-methylumbelliferone.

    • The initial reaction velocities are calculated and plotted against inhibitor concentration to determine the IC50 value.

Whole-Cell Activity (MIC Determination)

This experiment determines the minimum concentration of an inhibitor required to stop the growth of whole Mtb cells.

  • Principle : The Microplate Alamar Blue Assay (MABA) is commonly used. Mtb cultures are incubated with serial dilutions of the inhibitor. Alamar Blue (resazurin) is added, which is reduced by metabolically active cells to the fluorescent pink product, resorufin. A lack of color change indicates growth inhibition.[3]

  • Protocol Outline :

    • Mtb H37Rv is grown to mid-log phase and diluted.

    • The bacterial suspension is added to 96-well plates containing serial dilutions of the test compounds.

    • Plates are incubated for a set period (e.g., 7 days).

    • Alamar Blue reagent is added, and plates are incubated further.

    • The MIC is determined as the lowest compound concentration that prevents the color change from blue to pink.

Target Engagement and Validation

Several advanced methods are employed to definitively confirm that the inhibitor's antibacterial effect is due to its interaction with Pks13.

  • Resistant Mutant Selection : Mtb is cultured on media containing the inhibitor at concentrations above its MIC. Spontaneously resistant mutants are selected and their genomes are sequenced. The identification of non-synonymous single nucleotide polymorphisms (SNPs) exclusively within the pks13 gene, specifically in the region coding for the TE domain, provides strong evidence that Pks13 is the target. For TAM1, resistant mutants harbored mutations D1607N or D1644G in the TE domain.[4]

  • Pks13 Hypomorph/Hypermorph Strains : Engineered Mtb strains that conditionally under-express (hypomorph) or over-express (hypermorph) Pks13 are used. On-target inhibitors will show increased potency (lower MIC) against the hypomorph strain and decreased potency (higher MIC) against the hypermorph strain, demonstrating that the compound's efficacy is directly related to the cellular concentration of the Pks13 target.[1]

  • Thermal Shift Assay (nanoDSF) : This biophysical technique confirms direct binding. A protein's melting temperature (Tm) increases when a ligand binds and stabilizes its structure. By measuring the Tm of Pks13-TE in the presence and absence of an inhibitor, a positive thermal shift (ΔTm) confirms direct physical interaction.[3]

  • X-ray Co-crystallography : Solving the crystal structure of the Pks13-TE domain in a complex with the inhibitor provides the ultimate confirmation of the binding site and mechanism. The structure of Pks13-TE bound to TAM1 revealed that the inhibitor occupies the active site, blocking the entrance to the catalytic center where the key catalytic residues Ser1533 and His1699 are located.[4]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key pathways and processes involved in the mechanism of action of Pks13-TE inhibitors.

Mycolic_Acid_Pathway cluster_Pks13 Pks13 Enzyme cluster_Inputs Substrates KS KS Domain AT AT Domain KS->AT transfers C26 acid ACP2 ACP2 Domain AT->ACP2 loads C26 acid TE TE Domain ACP2->TE transfers ketoacyl product Mycolic_Acid Mycolic Acid Precursor TE->Mycolic_Acid Product Release C56 Meromycolic Acid (C56) on ACP1 C56->KS Condensation C26 Fatty Acid (C26) C26->AT Inhibitor This compound (TAM1) Inhibitor->TE Inhibition Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Transport & Assembly

Caption: Mycolic acid synthesis pathway and the inhibitory action of TAM1 on the Pks13-TE domain.

Experimental_Workflow cluster_Biochemical Biochemical & Cellular Assays cluster_Structural Structural Confirmation EnzymeAssay 1. Pks13-TE Enzymatic Assay IC50 IC50 EnzymeAssay->IC50 Determines IC50 MIC_Assay 2. Whole-Cell MIC Assay (MABA) MIC MIC MIC_Assay->MIC Determines MIC ResistantMutants 3. Resistant Mutant Sequencing MIC->ResistantMutants Confirmation Mechanism of Action Confirmed: Inhibition of Pks13-TE ResistantMutants->Confirmation Hypomorph 4. Hypomorph/ Hypermorph Strains Hypomorph->Confirmation ThermalShift 5. Thermal Shift Assay (nanoDSF) ThermalShift->Confirmation Crystallography 6. Co-crystallography Crystallography->Confirmation

Caption: Stepwise experimental workflow for confirming the mechanism of action of a Pks13-TE inhibitor.

Logical_Relationship cluster_Evidence Supporting Evidence Pks13_Essential Pks13 is essential for mycolic acid synthesis & Mtb viability TAM1_Inhibits_Enzyme TAM1 inhibits the enzymatic function of Pks13-TE Pks13_Essential->TAM1_Inhibits_Enzyme TAM1_Binds_TE TAM1 binds directly to the Pks13-TE domain active site TAM1_Binds_TE->TAM1_Inhibits_Enzyme leads to TAM1_Kills_Mtb TAM1 inhibits Mtb growth (bactericidal activity) TAM1_Inhibits_Enzyme->TAM1_Kills_Mtb results in Conclusion Conclusion: TAM1 kills Mtb by inhibiting Pks13-TE, thus blocking mycolic acid synthesis. TAM1_Kills_Mtb->Conclusion Ev_Bind Co-crystallography, Thermal Shift Assay Ev_Bind->TAM1_Binds_TE Ev_Enzyme Enzymatic Assay (IC50) Ev_Enzyme->TAM1_Inhibits_Enzyme Ev_Cell MIC Assay, Resistant Mutants, Hypomorph Strains Ev_Cell->TAM1_Kills_Mtb

Caption: Logical flow demonstrating how experimental evidence confirms the inhibitor's mechanism of action.

References

Comparative Analysis of Pks13-TE Inhibitors for Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed evaluation of the specificity and performance of emerging Pks13-TE inhibitors against Mycobacterium tuberculosis.

The escalating threat of multidrug-resistant tuberculosis necessitates the development of novel therapeutics targeting essential pathways in Mycobacterium tuberculosis (Mtb). One such validated and promising target is the Polyketide Synthase 13 (Pks13), an enzyme crucial for the final condensation step of mycolic acid biosynthesis, a key component of the mycobacterial cell wall.[1][2] The thioesterase (TE) domain of Pks13, which is responsible for the release and transfer of mycolic acids to trehalose, has been the focus of significant inhibitor development efforts.[3][4] This guide provides a comparative analysis of the specificity and performance of various classes of Pks13-TE inhibitors, offering valuable insights for researchers and drug development professionals.

Overview of Pks13 and its Thioesterase Domain

Pks13 is a large, multi-domain enzyme that catalyzes the final Claisen-type condensation of two long-chain fatty acids to form mycolic acids.[2][5] This process is indispensable for the viability of Mtb.[2] The Pks13 enzyme comprises several domains, including acyl carrier protein (ACP), ketoacyl synthase (KS), acyltransferase (AT), and the C-terminal thioesterase (TE) domain.[4][5] The TE domain's essential role in the final step of mycolic acid synthesis makes it an attractive target for therapeutic intervention.[1][6]

Comparative Efficacy of Pks13-TE Inhibitors

Several classes of small molecule inhibitors targeting the Pks13-TE domain have been identified and optimized. This section compares the in vitro efficacy of representative compounds from different chemical series.

Inhibitor ClassRepresentative Compound(s)Target DomainMtb H37Rv MIC (μg/mL)IC50 (μM)Selectivity Notes
Benzofurans TAM16Pks13-TENot explicitly stated, but potentPotent inhibitorDevelopment halted due to hERG toxicity.[1][7]
Coumestans Compound 65Pks13-TE0.0313 - 0.0625Not explicitly statedHigh selectivity against Vero cells (64-128 fold) and excellent selectivity against other actinobacteria.[5][8]
Oxadiazoles Lead compounds from HTSPks13-TE< 1Not explicitly statedDeveloped from a high-throughput screening hit with improved ADMET profiles over benzofurans.[9][10]
Thiophenes TP2N-terminal ACP domain of Pks13Not explicitly statedNot explicitly statedActs on a different domain of Pks13 compared to the TE inhibitors.[1][7]
DNA-Encoded Library Hits X20404, X21429Pks13-TE0.25 (X20404), 0.24 (X21429)< 10On-target activity confirmed by decreased potency against a Pks13-hypermorph strain.[1][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate Pks13-TE inhibitors.

Pks13-TE Activity Assay (Fluorescence-based)

This assay measures the esterase activity of the Pks13-TE domain using a fluorogenic substrate.

  • Enzyme Preparation: Purified recombinant Pks13-TE domain is used.

  • Substrate: 4-methylumbelliferyl heptanoate (4-MUH) is a commonly used substrate. Cleavage of the ester bond by Pks13-TE releases the fluorescent product, 4-methylumbelliferone.[1]

  • Assay Conditions: The reaction is typically performed in an imidazole-free buffer to prevent autohydrolysis of the substrate.[1][7]

  • Inhibitor Testing: Inhibitors are pre-incubated with the enzyme before the addition of the substrate.

  • Detection: The increase in fluorescence is monitored over time using a plate reader (Excitation: ~350 nm, Emission: ~450 nm).[10]

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Whole-Cell Activity Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

  • Bacterial Strain: M. tuberculosis H37Rv is the standard laboratory strain used.

  • Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol is commonly used.

  • Inoculum Preparation: A mid-log phase culture of Mtb is diluted to a standardized density.

  • Compound Preparation: The test compounds are serially diluted in the culture medium in a 96-well plate format.

  • Incubation: The plates are inoculated with the bacterial suspension and incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Target Engagement and Specificity Assays
  • Resistant Mutant Selection: Mtb cultures are plated on agar containing the inhibitor at concentrations several times its MIC to select for resistant mutants.[1][7] Whole-genome sequencing of resistant colonies is then performed to identify mutations, often found in the target protein's gene (e.g., pks13).[1][7]

  • Pks13 Overexpression/Underexpression Strains: Engineered Mtb strains that overexpress (hypermorph) or underexpress (hypomorph) pks13 are used to confirm on-target activity. A genuine Pks13 inhibitor will show decreased potency against the hypermorph strain and increased potency against the hypomorph strain.[1][7]

  • Thermal Shift Assay (NanoDSF): This biophysical assay measures the change in the melting temperature (Tm) of the target protein upon ligand binding. A significant increase in Tm in the presence of an inhibitor indicates direct binding and stabilization of the protein.[5][6]

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the mycolic acid biosynthesis pathway and the experimental workflow for inhibitor evaluation.

Mycolic_Acid_Biosynthesis cluster_inhibitors Inhibitors Fatty_Acid_Precursors Fatty Acid Precursors Pks13 Pks13 Fatty_Acid_Precursors->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Condensation & Release (TE Domain) Trehalose_Monomycolate Trehalose Monomycolate Mycolic_Acids->Trehalose_Monomycolate Cell_Wall Mycobacterial Cell Wall Trehalose_Monomycolate->Cell_Wall Pks13_TE_Inhibitors Pks13-TE Inhibitors Pks13_TE_Inhibitors->Pks13

Caption: Mycolic Acid Biosynthesis Pathway and the Site of Action for Pks13-TE Inhibitors.

Inhibitor_Evaluation_Workflow cluster_assays Key Assays HTS High-Throughput Screening Hit_Confirmation Hit Confirmation HTS->Hit_Confirmation Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization Enzyme_Assay Pks13-TE Enzyme Assay Hit_Confirmation->Enzyme_Assay In_Vitro_Testing In Vitro Testing Lead_Optimization->In_Vitro_Testing In_Vivo_Efficacy In Vivo Efficacy In_Vitro_Testing->In_Vivo_Efficacy MIC_Assay Whole-Cell MIC Assay In_Vitro_Testing->MIC_Assay Specificity_Assay Target Specificity Assays In_Vitro_Testing->Specificity_Assay

References

A Comparative Guide: Computational Docking Predictions vs. Experimental Results for the Pks13-TE Inhibitor TAM16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the computationally predicted binding and the experimentally determined efficacy of TAM16, a potent benzofuran inhibitor of the Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) thioesterase (TE) domain. Pks13 is a critical enzyme in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, making it a key target for novel anti-tuberculosis drugs.[1][2] The development of TAM16 was a structure-guided effort, leveraging computational models to predict inhibitor binding, which were then validated through rigorous experimental testing.[1]

Data Presentation: TAM16 Performance Overview

The following table summarizes the key computational and experimental data for the Pks13-TE inhibitor TAM16. While a specific predicted binding energy from the initial docking studies that guided its development is not publicly available, the successful structure-based design implies a favorable predicted interaction. The experimental data robustly confirms its potent inhibitory activity at both the enzymatic and cellular levels.

ParameterComputational PredictionExperimental ResultReference
Target Pks13 Thioesterase (TE) DomainPks13 Thioesterase (TE) Domain[1]
Inhibitor TAM16 (Benzofuran class)TAM16 (Benzofuran class)[1]
Predicted Binding Affinity Favorable binding predicted via molecular docking (Glide)Not Applicable[3]
Biochemical Efficacy (IC50) Not Applicable0.19 µM[4]
Cellular Efficacy (MIC) Not Applicable0.09 µM against M. tuberculosis H37Rv[4]
Binding Mode Confirmation Docking guided the design of the inhibitor.Co-crystal structure of Pks13-TE with TAM16 (PDB ID: 5V3Y) confirms the binding mode.[3]

Experimental Protocols

Pks13-TE Enzymatic Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) of TAM16 against the Pks13-TE domain was determined using a fluorescence-based enzymatic assay.[5]

Principle: The assay measures the enzymatic activity of the Pks13-TE domain through the cleavage of a fluorogenic substrate, 4-methylumbelliferyl heptanoate (4-MUH). The hydrolysis of 4-MUH by the enzyme releases the fluorescent product 4-methylumbelliferone, and the rate of its formation is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of fluorescence increase.

Methodology:

  • Reagents and Materials:

    • Purified recombinant Pks13-TE domain.

    • 4-methylumbelliferyl heptanoate (4-MUH) substrate.

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5).

    • TAM16 (or other test inhibitors) dissolved in DMSO.

    • 96-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • The Pks13-TE enzyme is incubated with varying concentrations of the inhibitor (TAM16) in the assay buffer in the wells of a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the 4-MUH substrate.

    • The fluorescence of the product, 4-methylumbelliferone, is monitored over time using a fluorescence plate reader (excitation wavelength of ~360 nm and emission wavelength of ~450 nm).

    • The initial reaction rates are calculated from the linear phase of the fluorescence signal increase.

    • The IC50 value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

The whole-cell activity of TAM16 against Mycobacterium tuberculosis was determined by measuring the Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA).[6]

Principle: The Alamar Blue (resazurin) assay is a colorimetric method used to assess cell viability. In the presence of metabolically active (i.e., living) mycobacteria, the blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin. The absence of a color change from blue to pink indicates the inhibition of bacterial growth.

Methodology:

  • Reagents and Materials:

    • Mycobacterium tuberculosis H37Rv culture.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • TAM16 (or other test inhibitors) dissolved in DMSO.

    • Alamar Blue reagent.

    • Sterile 96-well microplates.

  • Procedure:

    • A serial dilution of the inhibitor is prepared in the 96-well plates containing Middlebrook 7H9 broth.

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well. Control wells containing bacteria without the inhibitor and wells with media alone are also included.

    • The plates are incubated at 37°C for a defined period (typically 5-7 days).

    • Following incubation, the Alamar Blue reagent is added to each well.

    • The plates are re-incubated for 24-48 hours.

    • The MIC is determined as the lowest concentration of the inhibitor that prevents the color change from blue to pink.

Mandatory Visualization

G cluster_computational Computational Prediction cluster_experimental Experimental Validation PDB_Structure Pks13-TE Crystal Structure (e.g., PDB ID: 5V3Y) Docking Molecular Docking (e.g., Glide) PDB_Structure->Docking Ligand_Prep Inhibitor Structure (TAM16) Ligand_Prep->Docking Prediction Predicted Binding Mode & Affinity Docking->Prediction Predicts Enzyme_Assay Pks13-TE Enzymatic Assay Prediction->Enzyme_Assay Guides Cell_Assay M. tuberculosis Growth Inhibition Assay Prediction->Cell_Assay Guides Crystallography Co-crystallization Prediction->Crystallography Guides IC50 Biochemical Efficacy (IC50) Enzyme_Assay->IC50 Determines MIC Cellular Efficacy (MIC) Cell_Assay->MIC Determines Confirmation Experimental Binding Mode (X-ray Structure) Crystallography->Confirmation Confirms

References

Comparative Efficacy of Pks13-TE Inhibitors in Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of selected Polyketide Synthase 13 (Pks13) thioesterase (TE) domain inhibitors against drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). Pks13 is a critical enzyme in the mycolic acid biosynthesis pathway, essential for the integrity of the mycobacterial cell wall, making it a prime target for novel anti-tubercular drugs.[1][2] This guide focuses on a representative coumestan compound, the benzofuran TAM16, and the novel inhibitor CMX410, presenting supporting experimental data and detailed methodologies.

Introduction to Pks13 and its Inhibition

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of therapeutics with novel mechanisms of action. Pks13, a multi-domain enzyme, catalyzes the final condensation step in mycolic acid synthesis.[3] Its essentiality for mycobacterial viability and the absence of a human homolog make it an attractive drug target.[1][2] The thioesterase (TE) domain of Pks13 is particularly important for the transfer of the mycolic acid precursor and has been the focus of significant inhibitor development.[3] Various chemical classes, including coumestans, benzofurans, and most recently, a SuFEx-based compound, have been shown to effectively inhibit Pks13-TE, demonstrating activity against both drug-susceptible and drug-resistant M. tuberculosis strains.[1][4][5]

Comparative Efficacy Data

The following tables summarize the in vitro efficacy and cytotoxicity of selected Pks13-TE inhibitors.

Table 1: Minimum Inhibitory Concentration (MIC) Against M. tuberculosis Strains

InhibitorChemical ClassDrug-Susceptible M. tuberculosis (H37Rv) MIC (μg/mL)Drug-Resistant M. tuberculosis Strains MIC (μg/mL)Citation(s)
Coumestan 48 Coumestan0.00390.0078[6]
TAM16 Benzofuran0.09 (mM)Potent activity reported against drug-resistant clinical isolates[5][7]
CMX410 Aryl FluorosulfateEquipotent against drug-sensitive and drug-resistant strainsEffective against 66 strains, including multidrug-resistant ones[4][8][9]

Table 2: In Vitro Cytotoxicity

InhibitorCell LineIC50 (μM)Citation(s)
Coumestan Derivatives Not specifiedLow cytotoxicity to healthy cells reported[1][10]
TAM16 Not specifiedExcellent safety profiles reported, but some benzofurans show hERG toxicity[3][5][11]
CMX410 Not specifiedExcellent pharmacological and safety profiles, no adverse effects in rats up to 1,000 mg/kg/day[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard measure of a compound's antimicrobial activity. For M. tuberculosis, this is typically determined using a broth microdilution method.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared from a culture grown on solid or in liquid medium. The turbidity of the suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 10^5 colony-forming units (CFU)/mL.[12]

  • Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of the test compounds in a suitable liquid growth medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[13]

  • Inoculation: Each well is inoculated with the prepared mycobacterial suspension.[13] Control wells containing no drug are included to ensure bacterial viability.

  • Incubation: The plate is incubated at 37°C for 7-14 days.[13]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[13] This can be assessed visually or by using a colorimetric indicator like resazurin.

In Vitro Cytotoxicity Assay

Cytotoxicity assays are performed to evaluate the toxic effects of a compound on mammalian cells, providing an early indication of its potential for adverse effects in humans. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method.

  • Cell Seeding: Mammalian cells (e.g., Vero, HepG2) are seeded in a 96-well plate and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: An MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the purple color is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

In Vivo Efficacy in a Mouse Model of Tuberculosis

Animal models are crucial for evaluating the in vivo efficacy of new anti-tubercular drug candidates. The mouse model of chronic tuberculosis infection is widely used.

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection.[2]

  • Treatment Initiation: Treatment with the test compound, a standard drug (e.g., isoniazid), or a vehicle control is initiated several weeks post-infection, once a chronic infection is established.[15] The compounds are typically administered orally or via intraperitoneal injection.

  • Treatment Duration: Treatment is administered daily or on a specified schedule for a period of several weeks.[15]

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested. The bacterial burden is determined by homogenizing the organs and plating serial dilutions on a suitable agar medium to enumerate the CFU.[16]

  • Data Analysis: The efficacy of the compound is determined by comparing the CFU counts in the organs of treated mice to those of the untreated control group. A significant reduction in CFU indicates in vivo activity.

Visualizations

Pks13 Signaling Pathway in Mycolic Acid Synthesis

Pks13_Pathway cluster_FAS Fatty Acid Synthesis cluster_Pks13 Pks13 Module cluster_CellWall Cell Wall Assembly FAS_I FAS-I Pks13 Pks13 Enzyme Complex (AT, KS, ACP, TE domains) FAS_I->Pks13 C24-C26 Fatty Acyl-CoA FAS_II FAS-II FAS_II->Pks13 C50-C60 Meromycolyl-ACP TMM Trehalose Monomycolate (TMM) Pks13->TMM α-alkyl-β-ketoacyl chain (transferred to trehalose by TE domain) Mycolic_Acid_Layer Mycolic Acid Layer in Cell Wall TMM->Mycolic_Acid_Layer Transport and processing Inhibitor Pks13-TE Inhibitors (e.g., Coumestans, TAM16, CMX410) Inhibitor->Pks13 Inhibition

Caption: Mycolic acid biosynthesis pathway and the role of Pks13.

Experimental Workflow for Pks13-TE Inhibitor Validation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Lead Optimization and Preclinical Development HTS High-Throughput Screening of Compound Library Hit_ID Hit Identification (Pks13-TE Inhibition) HTS->Hit_ID MIC_DS MIC Determination (Drug-Susceptible Mtb) Hit_ID->MIC_DS MIC_DR MIC Determination (Drug-Resistant Mtb) MIC_DS->MIC_DR Cytotoxicity Cytotoxicity Assay (Mammalian Cells) MIC_DR->Cytotoxicity PK_studies Pharmacokinetic Studies in Mice Cytotoxicity->PK_studies Efficacy Efficacy Studies in Mouse Model of TB PK_studies->Efficacy Lead_Opt Lead Optimization (ADME/Tox Properties) Efficacy->Lead_Opt Preclinical_Candidate Preclinical Candidate Selection Lead_Opt->Preclinical_Candidate

Caption: Workflow for the validation of Pks13-TE inhibitors.

References

Safety Operating Guide

Safe Disposal Protocol for Novel Research Compounds: A Case Study for Pks13-TE Inhibitor 4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. While a specific compound designated "Pks13-TE inhibitor 4" is not detailed in publicly available safety literature, this guide provides a comprehensive framework for the proper disposal of such a novel or uncharacterized enzyme inhibitor, based on established chemical safety principles. In the absence of a specific Safety Data Sheet (SDS), any new or uncharacterized compound should be treated as potentially hazardous.

Immediate Safety and Logistical Information

1. Hazard Assessment and Classification: Before beginning any work, the first step is to conduct a thorough hazard assessment. Since no specific data exists for "this compound," it must be handled as a substance with unknown toxicity and characteristics.

  • Consult Institutional Experts: Immediately contact your institution's Environmental Health and Safety (EH&S) department or Chemical Safety Officer. They are the primary resource for classifying and managing unknown chemical waste.

  • Review Analogs: If the chemical structure is known, review the SDS for structurally similar compounds or other inhibitors in the same class, such as other Pks13 inhibitors, to anticipate potential hazards.[1][2]

  • Assume Hazard: Treat the compound as hazardous. Waste should be classified based on the characteristics of ignitability, corrosivity, reactivity, and toxicity.[3]

2. Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory when handling the inhibitor and its waste. This includes, at a minimum:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A properly fastened lab coat

3. Waste Segregation and Containment: Proper segregation is critical to prevent dangerous chemical reactions.[4]

  • Designated Waste Container: All waste contaminated with this compound, including neat compound, solutions, contaminated consumables (e.g., pipette tips, tubes), and rinsate from cleaning glassware, must be collected in a dedicated, leak-proof, and chemically compatible container.[4][5]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially solvents, unless explicitly permitted by your EH&S office.[4] Halogenated and non-halogenated solvent wastes should generally be kept separate.[4]

  • Secure Closure: The waste container must be kept tightly sealed at all times, except when waste is being added.[3][5] Using a funnel that is left in the opening is not considered a proper seal.[4]

4. Labeling and Storage: Accurate labeling is a legal and safety requirement.

  • Content Identification: As soon as waste is first added, the container must be labeled with a hazardous waste tag.[5] The label should clearly state "Hazardous Waste," the full chemical name ("this compound"), and list all components of the mixture, including solvents.

  • Satellite Accumulation Area: Store the sealed container in a designated Satellite Accumulation Area within the lab, which should be under the control of the laboratory personnel.[3] Ensure it is stored with secondary containment to catch any potential leaks.[5]

5. Final Disposal Procedure: Never dispose of chemical waste down the sink or in the regular trash.[5]

  • Institutional Pickup: Follow your institution's established procedures for hazardous waste pickup. Contact your EH&S department to schedule a collection.[3][5]

  • Container Rinsing: Empty containers that held the pure inhibitor may be considered "acutely hazardous" (P-listed). Such containers must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[5][6] After proper rinsing, the defaced container may be disposed of as regular trash.[5]

Data Presentation: Hazardous Waste Characteristics

This table summarizes the key characteristics used to classify chemical waste. A compound exhibiting any of these properties must be managed as hazardous waste.

Hazardous CharacteristicDefining PropertyCommon Laboratory Examples
Ignitability Liquid with a flash point < 140°F (60°C); solid capable of spontaneous combustion; oxidizer.[3]Ethanol, Acetone, Xylene, Sodium Nitrate[3]
Corrosivity Aqueous solution with a pH ≤ 2 or ≥ 12.5.[3]Hydrochloric Acid, Nitric Acid, Sodium Hydroxide[3]
Reactivity Unstable under normal conditions; may react violently with water or generate toxic gases.[3]Sodium Metal, Picric Acid, Potassium Cyanide[3]
Toxicity Harmful if ingested or absorbed; contains regulated concentrations of specific heavy metals or pesticides.Chloroform, Cadmium, Mercury, Osmium Tetroxide[3][4]

Mandatory Visualization

The following diagrams illustrate the procedural workflow for safe disposal and the logical relationships in hazard assessment.

cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Safe Collection cluster_disposal Phase 3: Storage & Disposal A Identify Compound as Novel or Uncharacterized B Assume Compound is Hazardous A->B C Consult Institutional EH&S for Classification B->C D Wear Full PPE C->D Follow EH&S Guidance E Collect Waste in a Segregated, Compatible & Sealed Container D->E F Label Container Immediately with Contents & Date E->F G Store in Designated Satellite Accumulation Area F->G H Request Waste Pickup via Institutional EH&S Program G->H I Document Disposal Records H->I

Caption: Step-by-step workflow for the disposal of a novel research chemical.

cluster_info cluster_hazards center This compound (Unknown Hazard Profile) sds SDS of Structural Analogs center->sds Consult ehs Institutional EH&S Office center->ehs Consult lit Scientific Literature center->lit Consult tox Toxicity center->tox Assess for react Reactivity center->react Assess for ignite Ignitability center->ignite Assess for corr Corrosivity center->corr Assess for

Caption: Logical relationships in assessing an uncharacterized compound's hazards.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.